Product packaging for 3-O-Methylquercetin tetraacetate(Cat. No.:)

3-O-Methylquercetin tetraacetate

Cat. No.: B174794
M. Wt: 484.4 g/mol
InChI Key: IRJPBMYKKVBCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-O-Methylquercetin tetraacetate has been reported in Rhamnus nakaharae with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20O11 B174794 3-O-Methylquercetin tetraacetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-acetyloxy-4-(5,7-diacetyloxy-3-methoxy-4-oxochromen-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O11/c1-11(25)31-16-9-19(34-14(4)28)21-20(10-16)35-23(24(30-5)22(21)29)15-6-7-17(32-12(2)26)18(8-15)33-13(3)27/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJPBMYKKVBCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Activities of 3-O-Methylquercetin Tetraacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 3-O-Methylquercetin tetraacetate, also known as 3-O-methylquercetin 5,7,3′,4′-O-tetraacetate (QMTA). While research on this specific compound is focused, this document consolidates the existing data on its potent anti-inflammatory and bronchodilatory effects. In light of the limited public data on the direct anticancer activities of QMTA, this guide also presents a detailed analysis of closely related and structurally similar acetylated quercetin derivatives, namely 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) and quercetin pentaacetate (Q5), which have demonstrated significant pro-apoptotic and anti-proliferative properties. This guide aims to be a valuable resource for researchers and professionals in drug discovery and development by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways.

Biological Activities of this compound (QMTA)

QMTA has been identified as a potent modulator of inflammatory pathways, primarily through its action as a phosphodiesterase (PDE) inhibitor. This activity underlies its potential therapeutic applications in inflammatory airway diseases such as asthma.

Anti-inflammatory and Bronchodilatory Effects

QMTA is a potent inhibitor of phosphodiesterase (PDE) 3 and 4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates a range of anti-inflammatory and bronchodilatory responses.

Biological ActivityAssayTargetValueReference
PDE Inhibition Enzyme Inhibition AssayPDE3IC50: < PDE4[1]
PDE4IC50: > PDE3[1]
PDE3Ki: 0.9 ± 0.3 µM[1]
PDE4Ki: 3.9 + 0.5 µM[1]
Cytokine Inhibition ELISAInterleukin-2 (IL-2)Significant inhibition at 1 µmol/kg[1]
Interleukin-4 (IL-4)Significant inhibition at 3 µmol/kg[1]
Interleukin-5 (IL-5)No significant inhibition at 3 µmol/kg[1]
Interferon-γ (IFN-γ)Significant inhibition at 3 µmol/kg[1]
Tumor Necrosis Factor-α (TNF-α)Significant inhibition at 1 µmol/kg[1]
Experimental Protocols

A two-step radioassay is commonly used to measure PDE activity. The assay quantifies the conversion of radiolabeled cyclic nucleotides (cAMP or cGMP) to their corresponding mononucleotides by PDE enzymes.

  • Enzyme Preparation: PDE isozymes are partially purified from appropriate tissue sources (e.g., guinea pig lungs for PDE1, 2, 4, and 5; heart for PDE3)[2].

  • Reaction Mixture: The reaction mixture contains the purified PDE enzyme, a substrate (e.g., [3H]-cAMP for cAMP-specific PDEs), and the test compound (QMTA) at various concentrations[2].

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Termination: The reaction is terminated by adding a stopping reagent, often followed by the addition of a snake venom containing 5'-nucleotidase to convert the resulting mononucleotide to an uncharged nucleoside.

  • Separation: The charged, unreacted substrate is separated from the uncharged nucleoside product using an ion-exchange resin.

  • Quantification: The radioactivity of the product is measured using a scintillation counter to determine the PDE activity. The inhibitory effect of the test compound is calculated relative to a control without the inhibitor.

The bronchodilatory effects of a compound can be assessed both in vitro using isolated tracheal preparations and in vivo using animal models of airway hyperresponsiveness.

  • In Vitro Assay (Isolated Trachealis):

    • Tracheal tissues are isolated from sensitized animals (e.g., ovalbumin-sensitized guinea pigs)[1].

    • The tissues are mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • Changes in tracheal muscle tension are recorded isometrically.

    • The test compound (QMTA) is added to assess its ability to relax the pre-contracted tracheal muscle[1].

  • In Vivo Assay (Airway Hyperresponsiveness):

    • Animals are sensitized to an allergen (e.g., ovalbumin) to induce an asthmatic phenotype[1].

    • Airway hyperresponsiveness is measured using techniques like barometric plethysmography, which assesses changes in breathing patterns in response to a bronchoconstrictor (e.g., methacholine)[1].

    • The test compound (QMTA) is administered prior to the bronchoconstrictor challenge to evaluate its protective effect against airway constriction[1].

The inhibitory effect of a compound on cytokine release from immune cells is typically measured using an enzyme-linked immunosorbent assay (ELISA).

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or specific immune cell lines are cultured in appropriate media[3].

  • Stimulation: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound (QMTA) at various concentrations[3].

  • Incubation: The cells are incubated for a period sufficient to allow for cytokine production and release (e.g., 24-48 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of specific cytokines (e.g., IL-2, IL-4, IL-5, IFN-γ, TNF-α) in the supernatant is quantified using commercially available ELISA kits[1][3].

Signaling Pathway

The primary mechanism of action for the anti-inflammatory and bronchodilatory effects of QMTA is through the inhibition of PDE3 and PDE4, leading to an increase in intracellular cAMP levels.

QMTA_Signaling_Pathway QMTA 3-O-Methylquercetin tetraacetate (QMTA) PDE3_4 Phosphodiesterase (PDE3 & PDE4) QMTA->PDE3_4 Inhibits cAMP cAMP PDE3_4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to Inflammation Reduced Inflammation ( Inhibition of Cytokine Release) PKA->Inflammation Leads to

QMTA signaling pathway through PDE inhibition.

Anticancer Activities of Related Acetylated Quercetin Derivatives

While specific data on the anticancer properties of QMTA are limited, extensive research has been conducted on other acetylated quercetin derivatives, demonstrating their potential as anticancer agents. The acetylation of quercetin has been shown to enhance its anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Anti-proliferative and Pro-apoptotic Effects
CompoundCell LineAssayIC50 ValueReference
3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) MCF-7 (Breast Cancer)Cell ProliferationMore potent than quercetin[4]
MDA-MB-231 (Breast Cancer)Cell ProliferationMore potent than quercetin[4]
HL-60 (Leukemia)Cell ProliferationMore potent than quercetin[4]
HepG2 (Liver Cancer)Cell ProliferationMore potent than quercetin[4]
Quercetin Pentaacetate (Q5) HL-60 (Leukemia)Cell Viability33.6 µM
HepG2 (Liver Cancer)Cell Viability> 80 µM
C6 (Glioma)Cell ViabilitySignificant reduction
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound (e.g., 4Ac-Q or Q5) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: The cells are washed and resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with a compromised membrane, i.e., necrotic or late apoptotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways in Cancer

The anticancer effects of acetylated quercetin derivatives like 4Ac-Q are mediated through the induction of apoptosis via distinct signaling pathways in different cancer cell types.

AcQ_Anticancer_Pathway cluster_MCF7 MCF-7 Cells (p53 wild-type) cluster_MDAMB231 MDA-MB-231 Cells (p53 mutant) AcQ_MCF7 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) p53_MCF7 p53 activation AcQ_MCF7->p53_MCF7 Apoptosis_MCF7 Apoptosis p53_MCF7->Apoptosis_MCF7 AcQ_MDAMB231 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) Caspase3 Caspase-3 activation AcQ_MDAMB231->Caspase3 Apoptosis_MDAMB231 Apoptosis Caspase3->Apoptosis_MDAMB231

Anticancer signaling pathways of 4Ac-Q.

Conclusion

This compound (QMTA) demonstrates significant potential as a therapeutic agent for inflammatory airway diseases due to its potent PDE inhibitory activity, leading to bronchodilation and suppression of pro-inflammatory cytokines. While direct evidence for its anticancer activity is currently limited, the promising anti-proliferative and pro-apoptotic effects of structurally similar acetylated quercetin derivatives, such as 4Ac-Q and Q5, suggest that further investigation into the anticancer potential of QMTA is warranted. The detailed methodologies and signaling pathway diagrams provided in this guide offer a solid foundation for future research and development in this area. Researchers are encouraged to explore the multifaceted biological activities of QMTA and its analogues to unlock their full therapeutic potential.

References

3-O-Methylquercetin Tetraacetate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylquercetin tetraacetate, a synthetic derivative of the naturally occurring flavonoid 3-O-Methylquercetin, has emerged as a compound of interest primarily for its potent antiplatelet and phosphodiesterase (PDE) inhibitory activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from studies on both the tetraacetate form and its parent compound. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and development. While data specifically on the tetraacetate derivative is nascent, this guide consolidates available information and provides a foundational understanding for scientific exploration.

Core Mechanisms of Action

This compound's biological activities are primarily attributed to two distinct, yet potentially synergistic, mechanisms: inhibition of platelet aggregation and modulation of intracellular signaling through phosphodiesterase inhibition. The acetylation of the parent compound, 3-O-Methylquercetin, is thought to enhance its lipophilicity, potentially improving cellular uptake and bioavailability.

Antiplatelet Activity

This compound is characterized as a potent antiplatelet agent.[1] It has been shown to inhibit platelet aggregation induced by several key agonists:

  • Arachidonic Acid: Inhibition of this pathway suggests interference with the cyclooxygenase (COX) and thromboxane synthase enzymes, which are critical for the synthesis of thromboxane A2 (TXA2), a potent platelet activator.

  • Collagen: By inhibiting collagen-induced aggregation, the compound may interfere with the interaction of collagen with its platelet receptors (e.g., GPVI) and the subsequent downstream signaling events.

  • Platelet-Activating Factor (PAF): Inhibition of PAF-induced aggregation points to an interruption of the PAF receptor-mediated signaling cascade.[1]

The parent compound, 3-O-Methylquercetin, and its acetylated derivatives have been shown to exert their antiplatelet effects by increasing intracellular levels of cyclic adenosine monophosphate (cAMP) and decreasing free calcium concentration within platelets, which are crucial for platelet activation.

Phosphodiesterase (PDE) Inhibition

This compound is a competitive inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular levels of cyclic nucleotides (cAMP and cGMP), which in turn modulates various downstream signaling pathways. The compound displays a higher affinity for PDE3 over PDE4.

The parent compound, 3-O-Methylquercetin, is also a known inhibitor of cAMP and cGMP phosphodiesterases, with IC50 values of 13.8 μM and 14.3 μM, respectively.[2]

Inferred Mechanisms from 3-O-Methylquercetin

While specific studies on the broader biological effects of the tetraacetate form are limited, the activities of its parent compound, 3-O-Methylquercetin, suggest other potential mechanisms that may be retained or modified by acetylation. These include:

  • Anti-inflammatory Effects: Quercetin and its derivatives are known to suppress inflammatory responses by inhibiting the NF-κB signaling pathway, which controls the expression of pro-inflammatory cytokines like TNF-α and interleukins.

  • Anticancer Properties: 3-O-Methylquercetin has demonstrated cytotoxic effects in cancer cells by inducing apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.[3]

  • Neuroprotective Effects: The antioxidant properties of quercetin and its methylated metabolites contribute to their neuroprotective effects by scavenging free radicals and protecting neurons from oxidative stress-induced damage. They may also modulate signaling pathways involved in neuronal survival, such as the Nrf2-ARE pathway.[4][5]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, 3-O-Methylquercetin.

Table 1: Phosphodiesterase Inhibition by this compound

TargetMetricValue (μM)Notes
PDE3IC50< PDE4 IC50Competitive inhibition
PDE3Ki0.9 ± 0.3Higher affinity for PDE3
PDE4Ki3.9 ± 0.5Competitive inhibition

Table 2: Biological Activities of 3-O-Methylquercetin (Parent Compound)

ActivityMetricValue (μM)Cell Line/System
cAMP PDE InhibitionIC5013.8Guinea pig trachealis
cGMP PDE InhibitionIC5014.3Guinea pig trachealis
β-secretase InhibitionIC506.5N/A
AntiproliferativeIC5026.6A549 (lung cancer)
AntiproliferativeIC5015.9HCC-44 (lung cancer)

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the mechanism of action of 3-O-Methylquercetin and its tetraacetate derivative.

PDE_Inhibition_Pathway 3-O-Methylquercetin\nTetraacetate 3-O-Methylquercetin Tetraacetate PDE3_PDE4 PDE3 / PDE4 3-O-Methylquercetin\nTetraacetate->PDE3_PDE4 Inhibits cAMP_cGMP cAMP / cGMP PDE3_PDE4->cAMP_cGMP Degrades ATP_GTP ATP / GTP AC_GC Adenylate Cyclase / Guanylate Cyclase ATP_GTP->AC_GC AC_GC->cAMP_cGMP PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates Cellular_Response Decreased Platelet Aggregation & Inflammation PKA_PKG->Cellular_Response

Caption: PDE Inhibition Pathway of this compound.

Antiplatelet_Pathway cluster_agonists Platelet Agonists Arachidonic Acid Arachidonic Acid PLC Phospholipase C (PLC) Arachidonic Acid->PLC Collagen Collagen Collagen->PLC PAF PAF PAF->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Platelet_Activation Platelet Activation & Aggregation Ca_mobilization->Platelet_Activation 3-O-Methylquercetin\nTetraacetate 3-O-Methylquercetin Tetraacetate 3-O-Methylquercetin\nTetraacetate->PLC Inhibits

Caption: Antiplatelet Mechanism of Action.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) 3-O-Methylquercetin 3-O-Methylquercetin 3-O-Methylquercetin->IKK Inhibits

Caption: Inferred Anti-inflammatory NF-κB Pathway Inhibition.

Experimental Workflows

The following diagrams outline the typical workflows for key experiments used to characterize the activity of this compound.

Platelet_Aggregation_Workflow Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Preparation Centrifugation to prepare Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation Incubation Incubate PRP with 3-O-Methylquercetin Tetraacetate or Vehicle PRP_Preparation->Incubation Agonist_Addition Add Agonist (Arachidonic Acid, Collagen, or PAF) Incubation->Agonist_Addition Measurement Measure Light Transmittance in an Aggregometer Agonist_Addition->Measurement Data_Analysis Analyze Aggregation Curves Measurement->Data_Analysis

Caption: Platelet Aggregation Assay Workflow.

PDE_Inhibition_Assay_Workflow Enzyme_Prep Prepare Recombinant PDE3 or PDE4 Reaction_Setup Set up reaction with PDE, cAMP/cGMP substrate, and 3-O-Methylquercetin Tetraacetate Enzyme_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Detection Detect remaining cAMP/cGMP (e.g., luminescence-based assay) Incubation->Detection Data_Analysis Calculate IC50 and Ki values Detection->Data_Analysis

Caption: Phosphodiesterase Inhibition Assay Workflow.

Experimental Protocols

Platelet Aggregation Assay

This protocol is a generalized method based on standard laboratory procedures.

  • Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

    • Collect blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. PPP is used to set the 100% aggregation baseline.

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

    • Pre-warm the PRP samples to 37°C for 5 minutes.

    • Add various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration not exceeding 0.5%) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

    • Initiate platelet aggregation by adding an agonist (e.g., arachidonic acid, collagen, or PAF) at a predetermined concentration.

    • Measure the change in light transmittance for 5-10 minutes using a light transmission aggregometer.

  • Data Analysis:

    • The percentage of platelet aggregation is calculated, with 0% being the baseline light transmission of PRP and 100% being the light transmission of PPP.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Phosphodiesterase (PDE) Inhibition Assay

This is a generalized protocol for a biochemical assay to determine PDE inhibitory activity.

  • Reagents and Materials:

    • Recombinant human PDE3 and PDE4 enzymes.

    • cAMP or cGMP as a substrate.

    • Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

    • This compound at various concentrations.

    • A detection kit to measure the amount of remaining cAMP/cGMP or the product (AMP/GMP), such as a luminescence-based assay kit.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the PDE enzyme, and the test compound (this compound) or a known inhibitor (positive control) or vehicle (negative control).

    • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding the cAMP or cGMP substrate.

    • Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction according to the detection kit's instructions.

    • Add the detection reagents to quantify the amount of product formed or substrate remaining.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

    • For competitive inhibitors, the Michaelis-Menten constant (Km) and the inhibitor constant (Ki) can be determined by performing the assay with varying substrate concentrations.

Conclusion and Future Directions

This compound is a promising compound with well-defined antiplatelet and PDE inhibitory activities. The acetylation of the parent flavonoid likely enhances its pharmacological properties. However, to fully elucidate its therapeutic potential, further research is warranted. Key areas for future investigation include:

  • Detailed mechanistic studies on its antiplatelet effects to identify the specific molecular targets within the aggregation cascade.

  • In vivo studies to confirm its anti-inflammatory, anticancer, and neuroprotective activities, which are inferred from its parent compound.

  • Pharmacokinetic and bioavailability studies to understand how acetylation affects its absorption, distribution, metabolism, and excretion.

  • Structure-activity relationship (SAR) studies to explore how modifications to the acetate and methyl groups impact its biological activity.

This guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound.

References

In Vitro Antioxidant Profile of 3-O-Methylquercetin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions. Flavonoids, a class of polyphenolic compounds, are renowned for their potent antioxidant properties. 3-O-Methylquercetin, a methylated derivative of quercetin, has demonstrated significant radical scavenging and cytoprotective effects in various in vitro models. This guide summarizes the available quantitative antioxidant data for 3-O-Methylquercetin, details the experimental methodologies used for its evaluation, and provides visual representations of experimental workflows and mechanistic pathways.

Quantitative Antioxidant Capacity of 3-O-Methylquercetin

The antioxidant potential of 3-O-Methylquercetin has been quantified using several standard assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. The lower the IC50 value, the higher the antioxidant activity.

Assay TypeRadical/OxidantIC50 (µM)Reference CompoundReference IC50 (µM)
DPPH Radical Scavenging2,2-diphenyl-1-picrylhydrazyl14.17[1]--
Superoxide Anion ScavengingSuperoxide anions17.39[1]--
Lipid Peroxidation Inhibition-19[1]--
Neuroprotection AssayHydrogen peroxide3.5[1]--
Nitric Oxide InhibitionLipopolysaccharide-induced3.8[1]--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols for common in vitro antioxidant assays have been compiled from various research articles.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

  • Reagent Preparation: A solution of 0.1 mM DPPH is freshly prepared in methanol.[2]

  • Procedure:

    • A 20 µL solution of the test compound (3-O-Methylquercetin) at various concentrations is added to 180 µL of the DPPH solution in a 96-well plate.[2]

    • The plate is incubated at 37°C for 30 minutes in the dark.[2]

    • The absorbance is measured at 515 nm using a spectrophotometer.[2]

    • A blank sample, containing methanol instead of the test compound, is also measured.

  • Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: RSA (%) = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is then determined from a dose-response curve.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.

  • Reagent Preparation: The ABTS radical cation is produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., methanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[3][4]

  • Procedure:

    • A specific volume of the test compound at different concentrations is added to a defined volume of the diluted ABTS•+ solution.

    • The reaction mixture is incubated for a set time (e.g., 6-10 minutes) in the dark at a controlled temperature.[3]

    • The absorbance is measured at 734 nm.[4]

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.[4][5]

  • Procedure:

    • A small volume of the sample solution is added to a larger volume of the FRAP reagent.[5]

    • The mixture is incubated for a specified time (e.g., 10 minutes).[5]

    • The absorbance of the resulting blue-colored solution is measured at 593 nm.[4][5]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared using a known antioxidant, typically FeSO₄.

Visualizing Methodologies and Mechanisms

Experimental Workflow for In Vitro Antioxidant Screening

The following diagram outlines a typical workflow for assessing the in vitro antioxidant capacity of a compound like 3-O-Methylquercetin.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound Test Compound (3-O-Methylquercetin) Stock Stock Solution Preparation Compound->Stock Serial Serial Dilutions Stock->Serial DPPH DPPH Assay Serial->DPPH ABTS ABTS Assay Serial->ABTS FRAP FRAP Assay Serial->FRAP Absorbance Absorbance Measurement DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calculation Scavenging % Calculation Absorbance->Calculation IC50 IC50 Determination Calculation->IC50

Caption: General workflow for in vitro antioxidant capacity assessment.

Simplified Mechanism of Radical Scavenging by a Flavonoid

This diagram illustrates the fundamental mechanism by which a flavonoid antioxidant neutralizes a free radical.

G FlavonoidOH Flavonoid-OH FlavonoidO Flavonoid-O• (Stable Radical) FlavonoidOH->FlavonoidO Donates H• Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized Accepts H•

Caption: Flavonoid neutralizing a free radical via hydrogen donation.

References

In-depth Technical Guide on the Anti-inflammatory Effects of 3-O-Methylquercetin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the anti-inflammatory properties of 3-O-Methylquercetin (3-MQ) , also known as quercetin 3-O-methyl ether. As of the latest literature review, specific research detailing the anti-inflammatory effects of 3-O-Methylquercetin tetraacetate is not available. The information presented herein is based on the extensive research conducted on the parent compound, 3-O-Methylquercetin. The tetraacetate derivative is primarily documented as an antiplatelet agent. This guide will provide a comprehensive overview of the known anti-inflammatory mechanisms of 3-MQ, supported by quantitative data and detailed experimental protocols, which can serve as a foundational resource for researchers and drug development professionals.

Core Anti-inflammatory Activity of 3-O-Methylquercetin

3-O-Methylquercetin, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory properties in various in vitro models. Its primary mechanism of action involves the suppression of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, through the modulation of critical signaling pathways.

Inhibition of Nitric Oxide Production and iNOS Expression

A key indicator of the anti-inflammatory potential of 3-MQ is its ability to inhibit the production of nitric oxide (NO), a potent pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation.

Quantitative Data on the Inhibitory Effects of 3-O-Methylquercetin

The following table summarizes the quantitative data on the inhibitory concentration (IC50) of 3-O-Methylquercetin on various inflammatory markers in LPS-stimulated RAW 264.7 macrophage cells.

ParameterIC50 Value (µM)Cell LineStimulantReference
Nitric Oxide (NO) Production4.23RAW 264.7LPS (100 ng/mL)[1]
iNOS Protein Expression4.36RAW 264.7LPS (100 ng/mL)
iNOS mRNA Expression6.53RAW 264.7LPS (100 ng/mL)
Modulation of Pro-inflammatory Cytokines

Beyond its effects on the NO pathway, 3-O-Methylquercetin also exhibits potent inhibitory effects on the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in LPS-stimulated macrophages and microglial cells.[2] This further underscores its broad-spectrum anti-inflammatory activity. Studies have also shown that other methylated derivatives of quercetin can effectively decrease the production of interleukin-6 (IL-6).[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the anti-inflammatory effects of 3-O-Methylquercetin.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are pre-treated with varying concentrations of 3-O-Methylquercetin (e.g., 1-10 µM) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a further incubation period (e.g., 24 hours).

Measurement of Nitric Oxide (NO) Production
  • Assay: The Griess assay is the standard method for quantifying nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at a specific wavelength (typically 540 nm) using a microplate reader.

    • The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for iNOS Protein Expression
  • Purpose: To quantify the levels of iNOS protein in cell lysates.

  • Procedure:

    • Lyse the treated cells with a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for iNOS mRNA Expression
  • Purpose: To measure the relative abundance of iNOS mRNA transcripts.

  • Procedure:

    • Isolate total RNA from the treated cells using a suitable RNA isolation kit.

    • Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

    • Perform polymerase chain reaction (PCR) using specific primers for iNOS and a housekeeping gene (e.g., GAPDH).

    • Analyze the PCR products by agarose gel electrophoresis.

    • For quantitative real-time PCR (qPCR), use a fluorescent dye (e.g., SYBR Green) to monitor the amplification in real-time. The relative expression of iNOS mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
  • Purpose: To quantify the concentration of TNF-α in the cell culture supernatant.

  • Procedure:

    • Use a commercial ELISA kit specific for murine TNF-α.

    • Coat a 96-well plate with a capture antibody against TNF-α.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate solution that reacts with the enzyme to produce a color change.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the TNF-α concentration from the standard curve.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of 3-O-Methylquercetin are mediated through the modulation of specific intracellular signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates MQ 3-O-Methylquercetin MQ->IKK Inhibits MQ->NFkB_n Inhibits translocation DNA DNA NFkB_n->DNA Binds to promoter regions iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA Transcription iNOS iNOS iNOS_mRNA->iNOS Translation TNFa TNF-α TNFa_mRNA->TNFa Translation NO Nitric Oxide iNOS->NO Produces

Figure 1: Proposed signaling pathway for the anti-inflammatory action of 3-O-Methylquercetin.

G cluster_analysis Downstream Analysis start Start: Seed RAW 264.7 cells pretreatment Pre-treat with 3-O-Methylquercetin (various concentrations) start->pretreatment stimulation Stimulate with LPS (e.g., 100 ng/mL) pretreatment->stimulation incubation Incubate for a defined period (e.g., 24 hours) stimulation->incubation harvest Harvest supernatant and cell lysate incubation->harvest griess Griess Assay for NO (Supernatant) harvest->griess elisa ELISA for TNF-α (Supernatant) harvest->elisa western Western Blot for iNOS (Cell Lysate) harvest->western qpcr qPCR for iNOS mRNA (Cell Lysate) harvest->qpcr data_analysis Data Analysis and IC50 Calculation griess->data_analysis elisa->data_analysis western->data_analysis qpcr->data_analysis end End: Determine Anti-inflammatory Efficacy data_analysis->end

Figure 2: General experimental workflow for assessing the anti-inflammatory effects of 3-O-Methylquercetin.

Discussion and Future Directions

The available evidence strongly supports the anti-inflammatory potential of 3-O-Methylquercetin, primarily through the inhibition of the NF-κB signaling pathway, leading to a reduction in iNOS and pro-inflammatory cytokine expression.

Regarding the tetraacetate derivative, while no direct anti-inflammatory data exists, acetylation of flavonoids is a common strategy to enhance their bioavailability and stability. Acetylation can increase the lipophilicity of the molecule, potentially facilitating its passage across cell membranes. However, the addition of acetyl groups can also sterically hinder the interaction of the flavonoid with its molecular targets. Therefore, it is plausible that this compound may exhibit altered potency and pharmacokinetic properties compared to its parent compound. Further research is warranted to elucidate the specific anti-inflammatory profile of this compound. Future studies should focus on direct in vitro and in vivo comparisons of 3-MQ and its tetraacetate derivative to determine the impact of acetylation on its anti-inflammatory efficacy and to explore its therapeutic potential for inflammatory diseases.

References

In-Depth Technical Guide: Potential Therapeutic Targets of 3-O-Methylquercetin Tetraacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylquercetin tetraacetate (QMTA) is a flavonoid derivative that has demonstrated significant potential as a therapeutic agent, primarily through its potent inhibitory effects on phosphodiesterases (PDEs), specifically PDE3 and PDE4. This dual inhibition leads to a cascade of intracellular events that culminate in bronchodilatory and anti-inflammatory effects, suggesting its utility in respiratory diseases such as asthma. Furthermore, QMTA has exhibited antiplatelet activity, indicating a potential role in cardiovascular therapies. This technical guide provides a comprehensive overview of the known therapeutic targets of QMTA, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Core Therapeutic Target: Phosphodiesterase Inhibition

The primary mechanism of action for this compound is the inhibition of phosphodiesterase enzymes. PDEs are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that mediate a wide array of physiological processes. QMTA has been identified as a potent dual inhibitor of PDE3 and PDE4.[1][2]

Quantitative Inhibition Data

The inhibitory activity of QMTA against PDE3 and PDE4 has been quantified, demonstrating a higher affinity for PDE3.[1]

Target EnzymeInhibition Constant (Ki)
Phosphodiesterase 3 (PDE3)0.9 ± 0.3 µM
Phosphodiesterase 4 (PDE4)3.9 ± 0.5 µM
Table 1: Inhibitory constants (Ki) of this compound for PDE3 and PDE4. Data from competitive inhibition analysis.[1]

Therapeutic Potential in Asthma

The dual inhibition of PDE3 and PDE4 by QMTA underlies its significant potential in the treatment of asthma. This is achieved through two main mechanisms: bronchodilation (mediated by PDE3 inhibition in airway smooth muscle) and anti-inflammation (mediated primarily by PDE4 inhibition in inflammatory cells).

Bronchodilatory Effects

Inhibition of PDE3 in airway smooth muscle cells leads to an accumulation of cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote muscle relaxation and bronchodilation.

Anti-inflammatory Effects

The anti-inflammatory properties of QMTA are attributed to its inhibition of PDE4 in various immune cells. Increased cAMP levels in these cells suppress the release of pro-inflammatory cytokines and inhibit the activity of inflammatory cells. In a murine model of ovalbumin-induced allergic asthma, administration of QMTA led to a significant reduction in inflammatory cell infiltration into the bronchoalveolar lavage fluid (BALF) and a decrease in the levels of several key inflammatory cytokines.[1]

Inflammatory Cell TypeDose of QMTA (µmol/kg, i.p.)% Reduction in BALF
Total Inflammatory Cells3Significant
10Significant
Macrophages3Significant
10Significant
Neutrophils3Significant
10Significant
Lymphocytes3Significant
10Significant
Eosinophils1Significant
3Significant
10Significant
Table 2: Effect of this compound on inflammatory cell counts in the bronchoalveolar lavage fluid of asthmatic mice.[1]
CytokineDose of QMTA (µmol/kg, i.p.)Outcome
Interleukin-2 (IL-2)1Significant suppression
3Significant suppression
10Significant suppression
Interleukin-4 (IL-4)3Significant suppression
10Significant suppression
Interleukin-5 (IL-5)10Significant suppression
Interferon-gamma (IFN-γ)3Significant suppression
10Significant suppression
Tumor Necrosis Factor-alpha (TNF-α)1Significant suppression
3Significant suppression
10Significant suppression
Table 3: Effect of this compound on cytokine levels in the bronchoalveolar lavage fluid of asthmatic mice.[1]

Antiplatelet Activity

This compound has been shown to be a potent antiplatelet agent, inhibiting platelet aggregation induced by arachidonic acid, collagen, and platelet-activating factor (PAF).[3] The proposed mechanism involves the inhibition of PDEs, leading to increased intra-platelet cAMP levels. This elevation in cAMP is known to inhibit calcium mobilization, a critical step in platelet activation and aggregation.

Signaling Pathways

The therapeutic effects of this compound can be attributed to its modulation of specific intracellular signaling pathways following the inhibition of PDE3 and PDE4.

PDE3_Inhibition_Pathway QMTA 3-O-Methylquercetin tetraacetate PDE3 Phosphodiesterase 3 (PDE3) QMTA->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Promotes

PDE3 Inhibition Pathway in Bronchial Smooth Muscle

PDE4_Inhibition_Pathway QMTA 3-O-Methylquercetin tetraacetate PDE4 Phosphodiesterase 4 (PDE4) QMTA->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ProInflammatory Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-2, IL-4, IL-5) PKA->ProInflammatory Inhibits AntiInflammatory Anti-inflammatory Cytokine Production CREB->AntiInflammatory Promotes

PDE4 Inhibition Pathway in Inflammatory Cells

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines the measurement of PDE3 and PDE4 inhibition by this compound.

Materials:

  • Partially purified PDE3 and PDE4 enzymes

  • This compound (test compound)

  • [³H]-cAMP (substrate)

  • Snake venom (for conversion of AMP to adenosine)

  • Anion-exchange resin

  • Scintillation cocktail

  • Scintillation counter

  • Buffer solution (e.g., Tris-HCl)

Procedure:

  • Prepare reaction mixtures containing the respective PDE isozyme, buffer, and varying concentrations of this compound.

  • Initiate the reaction by adding [³H]-cAMP.

  • Incubate the mixture at 37°C for a defined period.

  • Terminate the reaction by boiling.

  • Add snake venom to the mixture and incubate to convert the resulting [³H]-AMP to [³H]-adenosine.

  • Add a slurry of anion-exchange resin to bind the unreacted [³H]-cAMP.

  • Centrifuge the samples to pellet the resin.

  • Transfer the supernatant containing [³H]-adenosine to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the Ki value using Lineweaver-Burk plot analysis.

In Vivo Murine Model of Asthma

This protocol describes the induction of an allergic asthma phenotype in mice and the subsequent evaluation of this compound's therapeutic effects.

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Aluminum hydroxide (adjuvant)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Equipment for intraperitoneal injection and aerosol challenge

  • Whole-body plethysmograph for airway hyperresponsiveness measurement

  • Reagents for bronchoalveolar lavage (BAL) and cell counting

  • ELISA kits for cytokine measurement

Procedure: Sensitization:

  • On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of OVA emulsified in aluminum hydroxide. Challenge:

  • From day 21 to day 23, challenge the sensitized mice with an aerosolized solution of OVA in PBS for 30 minutes each day. Treatment:

  • Administer this compound (e.g., 1, 3, or 10 µmol/kg, i.p.) or vehicle control 1 hour before each OVA challenge. Assessment (24 hours after the last challenge):

  • Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of nebulized methacholine using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL):

    • Euthanize the mice and cannulate the trachea.

    • Lavage the lungs with a fixed volume of PBS.

    • Collect the BAL fluid (BALF).

  • Cell Analysis:

    • Centrifuge the BALF to pellet the cells.

    • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with a differential staining solution (e.g., Wright-Giemsa) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

  • Cytokine Analysis:

    • Use the supernatant from the centrifuged BALF.

    • Measure the concentrations of IL-2, IL-4, IL-5, IFN-γ, and TNF-α using specific ELISA kits according to the manufacturer's instructions.

In Vitro Platelet Aggregation Assay

This protocol details the evaluation of the antiplatelet effects of this compound.

Materials:

  • Human platelet-rich plasma (PRP)

  • Platelet agonists (e.g., arachidonic acid, collagen, PAF)

  • This compound

  • Aggregometer

  • Saline solution

Procedure:

  • Prepare PRP from fresh human blood anticoagulated with sodium citrate.

  • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

  • Add a specific concentration of this compound or vehicle control to the PRP and incubate for a short period.

  • Initiate platelet aggregation by adding a platelet agonist.

  • Record the change in light transmission through the PRP suspension over time using the aggregometer. The increase in light transmission corresponds to the degree of platelet aggregation.

  • Calculate the percentage of aggregation and the inhibition of aggregation by this compound compared to the control.

Experimental Workflow

The following diagram illustrates the logical flow of experiments to evaluate the anti-asthmatic potential of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Asthma Model PDE_Assay PDE Inhibition Assay (PDE3 & PDE4) Sensitization Sensitization (OVA + Alum) PDE_Assay->Sensitization Informs in vivo dose selection Platelet_Assay Platelet Aggregation Assay Challenge Aerosol Challenge (OVA) Sensitization->Challenge Treatment QMTA Administration Challenge->Treatment AHR Airway Hyperresponsiveness Measurement Treatment->AHR BAL Bronchoalveolar Lavage Treatment->BAL Cell_Analysis BALF Cell Analysis BAL->Cell_Analysis Cytokine_Analysis BALF Cytokine Analysis BAL->Cytokine_Analysis

Workflow for Evaluating Anti-Asthmatic Effects

Conclusion

This compound presents a promising profile as a dual PDE3/PDE4 inhibitor. This mechanism of action translates into significant bronchodilatory and anti-inflammatory effects, as demonstrated in preclinical models of asthma. Furthermore, its antiplatelet activity suggests a broader therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research and development of QMTA as a novel therapeutic agent for respiratory and potentially cardiovascular diseases. Future studies should focus on elucidating the detailed molecular interactions with its targets, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in more advanced preclinical and clinical settings.

References

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Analytical Method for 3-O-Methylquercetin Tetraacetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Methylquercetin tetraacetate is a derivative of quercetin, a flavonoid known for its potential therapeutic properties. Accurate and reliable analytical methods are crucial for the quantification and quality control of this compound in research and pharmaceutical development. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be robust and suitable for routine analysis.

Experimental Protocols

Apparatus and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoids and their derivatives.

  • Data Acquisition and Processing Software: To control the HPLC system and for data analysis.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters: 0.45 µm pore size, compatible with the solvents used.

  • Ultrasonic bath: For degassing solvents and dissolving samples.

Reagents and Materials
  • This compound reference standard: Purity ≥95%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Formic acid (HCOOH) or Acetic acid (CH₃COOH): Analytical grade, to acidify the mobile phase.

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix well. Degas using an ultrasonic bath for 15-20 minutes.

    • Mobile Phase B: Acetonitrile. Degas using an ultrasonic bath for 15-20 minutes.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 1-100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation:

    • The sample preparation will depend on the matrix. For a pure compound or a simple mixture, dissolve a known quantity of the sample in methanol to achieve a concentration within the calibration range.

    • For complex matrices, an extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to remove interfering substances.

    • Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following HPLC conditions are recommended as a starting point. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 340 nm (Diode Array Detector)
Injection Volume 10 µL
Data Analysis
  • Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of this compound in the sample is then determined from the calibration curve using the peak area obtained from the sample chromatogram.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2% (for n=6 injections)

Table 2: Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (A: 0.1% HCOOH in H2O, B: ACN) hplc_system HPLC System Setup (C18 Column, 30°C) prep_mobile->hplc_system prep_std Prepare Standard Solutions (1-100 µg/mL) injection Inject Sample/Standard (10 µL) prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system->injection separation Gradient Elution (1.0 mL/min) injection->separation detection UV Detection (254 nm, 340 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify Analyte chromatogram->quantification calibration->quantification

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Illustrative)

While a specific signaling pathway for this compound is not extensively documented in the provided search results, its parent compound, quercetin, is known to modulate various cellular signaling pathways. The following diagram illustrates a generalized pathway that quercetin and its derivatives might influence, based on known activities of flavonoids.

Signaling_Pathway cluster_cell Cellular Response compound 3-O-Methylquercetin Tetraacetate target Cellular Targets (e.g., Kinases, Transcription Factors) compound->target Interacts with pathway Modulation of Signaling Pathways (e.g., MAPK, NF-κB) target->pathway Influences response Biological Response (e.g., Anti-inflammatory, Antioxidant) pathway->response Leads to

Caption: Potential mechanism of action for this compound.

Application Notes and Protocols: 3-O-Methylquercetin Tetraacetate as a Tool Compound for Modulating Kinase Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Methylquercetin tetraacetate (QMTA) is a synthetic derivative of 3-O-methylquercetin (3-MQ), a naturally occurring flavonoid. While not a direct kinase inhibitor, QMTA serves as a valuable tool compound for investigating kinase signaling pathways through its potent inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE4. By inhibiting these enzymes, QMTA elevates intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulate the activity of downstream kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG). This modulation can influence a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. These application notes provide an overview of QMTA, its mechanism of action, and protocols for its use in cell-based assays.

Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of phosphodiesterases, enzymes responsible for the degradation of cyclic nucleotides. QMTA has been shown to be a more potent inhibitor of PDE3 and PDE4 compared to its parent compound, 3-O-methylquercetin.[1] Inhibition of these PDEs leads to an accumulation of intracellular cAMP and cGMP. These second messengers then activate downstream protein kinases, PKA and PKG, which phosphorylate a multitude of substrate proteins, thereby regulating various signaling cascades, including the MAPK and NF-κB pathways.[2] The tetra-acetylated form of 3-O-methylquercetin enhances its cell permeability, making it a suitable tool for cell-based assays.

QMTA 3-O-Methylquercetin Tetraacetate (QMTA) PDE Phosphodiesterases (PDE3, PDE4) QMTA->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Kinase Signaling Pathways (e.g., MAPK, NF-κB) PKA->Downstream Modulates Cellular Cellular Responses (e.g., Inflammation, Apoptosis) Downstream->Cellular Regulates

Caption: Mechanism of action of this compound (QMTA).

Data Presentation

Table 1: Inhibitory Activity of this compound (QMTA)
TargetAssay TypeValueReference
PDE3Competitive InhibitionKi = 0.9 ± 0.3 µM[1]
PDE4Competitive InhibitionKi = 3.9 ± 0.5 µM[1]
Table 2: Inhibitory Activity of 3-O-Methylquercetin (3-MQ)
TargetIC50 ValueReference
cAMP-phosphodiesterase13.8 µM[3]
cGMP-phosphodiesterase14.3 µM[3]
β-secretase6.5 µM[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Solubility: this compound is soluble in organic solvents such as DMSO, chloroform, and ethyl acetate.[4]

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution, dissolve 4.84 mg of QMTA (Molecular Weight: 484.4 g/mol ) in 1 mL of anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one year.[5]

Protocol 2: In Vitro Phosphodiesterase (PDE) Activity Assay

This protocol is a general guideline for a colorimetric PDE assay and should be optimized for the specific PDE isozyme being tested.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_reagents Prepare Assay Buffer, PDE Enzyme, Substrate (cAMP/cGMP), and QMTA add_components Add Assay Buffer, QMTA, and PDE Enzyme to Plate prep_reagents->add_components pre_incubate Pre-incubate add_components->pre_incubate add_substrate Add Substrate (cAMP/cGMP) to Initiate Reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate add_reagents Add Detection Reagents (e.g., 5'-nucleotidase, Malachite Green) incubate->add_reagents read_plate Read Absorbance (e.g., at 620 nm) add_reagents->read_plate

Caption: Workflow for an in vitro phosphodiesterase (PDE) activity assay.

Materials:

  • Purified PDE enzyme (e.g., PDE3A, PDE4B)

  • cAMP or cGMP substrate

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl₂)

  • This compound (QMTA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of QMTA in assay buffer.

  • In a 96-well plate, add 20 µL of the QMTA dilutions or vehicle control (DMSO) to the appropriate wells.

  • Add 20 µL of diluted PDE enzyme to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of cAMP or cGMP substrate. The final concentration of the substrate should be at or below the Km value for the respective enzyme.

  • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the PDE reaction and initiate the detection reaction by adding 50 µL of a solution containing 5'-nucleotidase. This enzyme will convert the 5'-AMP or 5'-GMP product of the PDE reaction into adenosine or guanosine and free phosphate.

  • Incubate for 15-20 minutes at 37°C.

  • Add 50 µL of the phosphate detection reagent to each well.

  • Incubate for 15-30 minutes at room temperature to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green-based assays).

  • Calculate the percent inhibition for each concentration of QMTA and determine the IC50 value.

Protocol 3: Measurement of Intracellular cAMP Levels using ELISA

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • QMTA

  • Cell lysis buffer

  • cAMP ELISA kit

  • 96-well plate for cell culture

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Allow cells to adhere overnight.

  • The next day, replace the medium with fresh medium containing various concentrations of QMTA or vehicle control.

  • Incubate for the desired time period (e.g., 30 minutes to 4 hours).

  • (Optional) After the incubation with QMTA, you may add a stimulus (e.g., forskolin) to induce cAMP production.

  • Aspirate the medium and wash the cells once with cold PBS.

  • Add cell lysis buffer provided in the cAMP ELISA kit to each well.

  • Incubate on ice for 10-20 minutes with gentle shaking.

  • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Perform the cAMP ELISA on the supernatants according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Quantify the cAMP concentration based on the standard curve and normalize to the total protein concentration of each sample.

Protocol 4: Western Blot Analysis of MAPK and NF-κB Pathway Activation

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • QMTA

  • Stimulus (e.g., LPS, TNF-α)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with QMTA and/or a stimulus as described in Protocol 3.

  • After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a valuable chemical probe for studying cellular signaling pathways that are regulated by cyclic nucleotides. Its ability to potently inhibit PDE3 and PDE4 allows for the targeted elevation of intracellular cAMP and cGMP, thereby influencing the activity of downstream kinase cascades. The protocols provided herein offer a framework for utilizing QMTA to investigate its effects on PDE activity, intracellular second messenger levels, and the activation state of key signaling pathways such as MAPK and NF-κB. Researchers can adapt these methods to their specific experimental systems to further elucidate the role of cyclic nucleotide signaling in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: 3-O-Methylquercetin Tetraacetate in DMSO Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and handling of 3-O-Methylquercetin tetraacetate solutions in Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For laboratory and research purposes, DMSO is a common and effective solvent for dissolving this compound and related flavonoid compounds.[1] It offers good solubility for many organic molecules.[1] While other organic solvents like ethanol and dimethyl formamide (DMF) can also be used, DMSO is often preferred for preparing concentrated stock solutions.[1]

Q2: How should I prepare a stock solution of this compound in DMSO?

To ensure the best results and maximize stability, follow this general procedure:

  • Use High-Quality DMSO: Start with anhydrous, high-purity DMSO. Moisture in DMSO can contribute to compound degradation over time.[2][3][4]

  • Weigh the Compound Accurately: Weigh the desired amount of this compound powder in a clean, dry vial.

  • Add DMSO: Add the calculated volume of DMSO to achieve the target concentration.

  • Ensure Complete Dissolution: Vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution appropriately, as detailed in the following questions.

Q3: What are the recommended storage conditions for this compound in DMSO?

Q4: What is the expected stability of this compound in DMSO at room temperature?

Storing flavonoid solutions at room temperature is generally not recommended for extended periods. While many compounds are stable in DMSO for several weeks at 40°C in accelerated studies, the stability of a specific compound can vary.[2][4] Factors like exposure to light and oxygen can accelerate degradation. For optimal results, it is best to minimize the time that DMSO stock solutions are kept at room temperature.

Q5: What factors can affect the stability of this compound in DMSO?

Several factors can influence the stability of compounds in DMSO solutions:

  • Water Content: The presence of water in DMSO can promote hydrolysis or other degradation pathways for susceptible compounds.[2][3][4] Using anhydrous DMSO is crucial.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[6][7]

  • Light: Exposure to UV or even ambient light can cause photodegradation of light-sensitive compounds. Storing solutions in amber vials or in the dark is advisable.

  • Oxygen: Dissolved oxygen can lead to oxidation of susceptible functional groups.[2][3][4] While often not a major issue for routine handling, for highly sensitive compounds, purging the vial with an inert gas like nitrogen or argon before sealing can improve stability.

  • pH: Although DMSO is aprotic, any aqueous contamination can introduce pH effects that may influence the stability of pH-sensitive compounds. Quercetin, a related compound, shows pH-dependent stability in aqueous solutions.[8]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture from condensation and may cause some compounds to precipitate out of solution.[2][3] Aliquoting stock solutions helps to minimize this.

Q6: How can I assess the stability of my this compound solution?

The most reliable way to assess the stability of your compound in solution is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a standard method.[9][10] By analyzing the solution at different time points and comparing the peak area or height of the parent compound, you can quantify any degradation. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.

Troubleshooting Guides

Problem: A precipitate is observed in my DMSO stock solution, especially after thawing.

  • Possible Cause: The concentration of the compound may exceed its solubility limit at lower temperatures.

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature or slightly above (e.g., 37°C) and vortex or sonicate to redissolve the precipitate.

    • If the precipitate persists, it may indicate that the initial concentration was too high. Consider preparing a new stock solution at a lower concentration.

    • Ensure that the DMSO used was anhydrous, as water can sometimes reduce the solubility of organic compounds.

Problem: I am observing inconsistent or unexpected results in my experiments.

  • Possible Cause: The compound may have degraded in the DMSO solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution from the solid compound.

    • If possible, analyze the purity of the old stock solution using an analytical method like HPLC to check for degradation.

    • Review your storage procedures. Ensure solutions are stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles by using aliquots.

Problem: The DMSO stock solution has changed color.

  • Possible Cause: A color change can be an indicator of compound degradation or oxidation.

  • Troubleshooting Steps:

    • Discard the discolored solution.

    • Prepare a fresh stock solution.

    • When preparing the new solution, consider taking extra precautions to minimize degradation, such as using a fresh bottle of anhydrous DMSO and minimizing exposure to light and air. For highly sensitive compounds, purging the vial with an inert gas before sealing can be beneficial.

Quantitative Data for Related Compounds

CompoundSolventSolubilityRecommended Storage of Solution
3-O-Methylquercetin DMSO63 mg/mL (199.2 mM)[5]1 year at -80°C, 1 month at -20°C[5]
Quercetin DMSO~30 mg/mL[1][11]For long-term storage, store as supplied at room temperature (as a solid) for at least two years.[1] Aqueous solutions are not recommended for storage for more than one day.[11]

Experimental Protocols

Protocol: General Assessment of Compound Stability in DMSO by HPLC

This protocol outlines a general procedure to evaluate the stability of a compound in a DMSO solution over time.

1. Materials:

  • This compound

  • Anhydrous, HPLC-grade DMSO

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Mobile phase solvents (e.g., acetonitrile and water with a modifier like formic acid)

  • Autosampler vials

2. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. This will serve as the baseline (T=0) measurement.

  • Storage Conditions: Aliquot the remaining stock solution into several vials. Store these vials under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, -80°C, protected from light, exposed to light).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

  • Sample Preparation and Analysis: Allow the aliquot to come to room temperature. Prepare a sample for HPLC analysis in the same manner as the initial analysis. Inject the sample and record the chromatogram using the same HPLC method.

  • Data Analysis:

    • Compare the peak area of the this compound peak at each time point to the peak area at T=0.

    • Calculate the percentage of the compound remaining at each time point.

    • Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.

Visualizations

Experimental_Workflow Workflow for Preparing and Storing DMSO Stock Solutions cluster_prep Solution Preparation cluster_storage Storage weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C (Long-term) or -20°C (Short-term) aliquot->store

Caption: Workflow for preparing and storing DMSO stock solutions.

Troubleshooting_Tree Troubleshooting Common Issues with DMSO Solutions start Issue Observed? precipitate Precipitate in Solution? start->precipitate inconsistent_results Inconsistent Results? precipitate->inconsistent_results No warm_sonicate Warm and Sonicate precipitate->warm_sonicate Yes color_change Color Change? inconsistent_results->color_change No check_purity Check Purity (HPLC) inconsistent_results->check_purity Yes prepare_fresh Prepare Fresh Solution color_change->prepare_fresh Yes check_purity->prepare_fresh

Caption: Decision tree for troubleshooting common issues.

Stability_Factors Factors Affecting Compound Stability in DMSO compound_stability Compound Stability in DMSO temperature Temperature compound_stability->temperature light Light Exposure compound_stability->light water Water Content compound_stability->water oxygen Oxygen compound_stability->oxygen freeze_thaw Freeze-Thaw Cycles compound_stability->freeze_thaw

Caption: Factors influencing compound stability in DMSO.

References

preventing degradation of 3-O-Methylquercetin tetraacetate in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-Methylquercetin tetraacetate. Our aim is to help you prevent its degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the acetyl group important?

This compound is a modified form of the natural flavonoid, 3-O-Methylquercetin. The addition of four acetyl groups generally enhances the compound's stability, solubility in organic solvents, and cell membrane permeability compared to its non-acetylated counterpart. This modification is designed to improve its handling in experimental settings and potentially enhance its biological activity.

Q2: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines.

FormStorage TemperatureDuration
Powder -20°C3 years
In Solvent -80°C1 year
Shipping Blue Ice/Ambient

Q3: What solvents are recommended for dissolving this compound?

Due to its acetylated nature, this compound exhibits good solubility in many organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. It is imperative to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[1]

Q4: What are the primary factors that can cause the degradation of this compound during experiments?

Several factors can contribute to the degradation of this compound. These include:

  • pH: Alkaline conditions can promote the hydrolysis of the acetyl groups (deacetylation) and degradation of the flavonoid backbone. The degradation of the parent compound, quercetin, has been shown to increase with higher pH.

  • Temperature: Elevated temperatures can accelerate both deacetylation and oxidative degradation.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • Presence of Oxidizing Agents: Oxidizing agents can lead to the breakdown of the flavonoid structure.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.

  • Possible Cause 1: Degradation of the compound in the culture medium.

    • Solution: Prepare fresh stock solutions in an appropriate anhydrous solvent (e.g., DMSO) and add to the cell culture medium immediately before the experiment. Minimize the exposure of the stock solution and the final working solution to light and elevated temperatures. Consider conducting a time-course experiment to assess the stability of the compound in your specific cell culture medium over the duration of your assay.

  • Possible Cause 2: Deacetylation by cellular enzymes.

    • Solution: Be aware that intracellular esterases can cleave the acetyl groups, converting this compound back to 3-O-Methylquercetin. This is not necessarily a problem, as the non-acetylated form is also biologically active. However, if your hypothesis relies specifically on the acetylated form, this cellular metabolism should be taken into account when interpreting the results.

  • Possible Cause 3: Low intracellular concentration.

    • Solution: While acetylation improves membrane permeability, the efficiency of cellular uptake can vary between cell lines.[2] You may need to optimize the concentration and incubation time.

Issue 2: Precipitate formation when adding the compound to aqueous buffers or cell culture media.

  • Possible Cause 1: Poor solubility in aqueous solutions.

    • Solution: Although more soluble than its non-acetylated parent, this compound has limited solubility in aqueous solutions. Ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer or medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity and precipitation of the compound. Prepare a highly concentrated stock solution in the organic solvent and then dilute it into your aqueous solution with vigorous mixing.

  • Possible Cause 2: Interaction with components in the medium.

    • Solution: Some components of complex media, such as proteins, may interact with the compound and cause it to precipitate. If this is suspected, try using a simpler, serum-free medium for the initial treatment, if your experimental design allows.

Issue 3: Suspected degradation of the compound during storage.

  • Possible Cause 1: Improper storage conditions.

    • Solution: Strictly adhere to the recommended storage conditions.[3] For solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Possible Cause 2: Hydrolysis of the acetyl groups.

    • Solution: If you suspect that the compound has degraded, you can analyze it using techniques like High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products or the parent compound, 3-O-Methylquercetin.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Under sterile conditions, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in amber or light-blocking microtubes.

  • Store the aliquots at -80°C for up to one year.

Protocol 2: Preparation of Working Solution for Cell Culture

  • Thaw a single-use aliquot of the stock solution at room temperature.

  • Dilute the stock solution in pre-warmed cell culture medium to the final desired concentration. Ensure rapid and thorough mixing to prevent precipitation.

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-related effects on the cells.

  • Use the working solution immediately after preparation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment storage Store at -20°C (Powder) dissolve Dissolve in Anhydrous DMSO storage->dissolve Equilibrate to RT stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat analyze Analyze Results treat->analyze

Experimental workflow for this compound.

degradation_pathway cluster_factors Degradation Factors MQ_tetraacetate 3-O-Methylquercetin Tetraacetate MQ 3-O-Methylquercetin MQ_tetraacetate->MQ Deacetylation degradation_products Degradation Products (e.g., Protocatechuic Acid, Phloroglucinol Carboxylic Acid) MQ->degradation_products Oxidative Cleavage pH High pH pH->MQ_tetraacetate pH->MQ temp High Temperature temp->MQ_tetraacetate temp->MQ light Light Exposure light->MQ_tetraacetate light->MQ enzymes Cellular Esterases enzymes->MQ_tetraacetate

Potential degradation pathways for this compound.

References

Technical Support Center: HPLC Analysis of 3-O-Methylquercetin Tetraacetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of 3-O-Methylquercetin tetraacetate.

Troubleshooting Guide: Peak Tailing

This section addresses the most common causes of peak tailing for this compound and provides systematic solutions.

Q1: Why is my this compound peak tailing in reversed-phase HPLC?

A1: Peak tailing for flavonoid compounds like this compound is most commonly caused by secondary chemical interactions between the analyte and the stationary phase.[1] While the primary retention mechanism is hydrophobic interaction with the C18 chains, polar functional groups on your molecule can interact with residual silanol groups (Si-OH) on the silica surface of the column packing.[1][2][3][4] These secondary interactions create an additional, stronger retention mechanism for a fraction of the analyte molecules, causing them to elute later and create a "tail."

Other potential causes include:

  • Column Overload : Injecting too much sample mass.[5][6]

  • Physical Column Issues : A void at the column inlet or a partially blocked frit.[1][3]

  • Inappropriate Mobile Phase : Incorrect pH or buffer strength.[3]

  • Sample Solvent Effects : Dissolving the sample in a solvent significantly stronger than the mobile phase.[7]

Q2: How can I diagnose and fix secondary interactions with silanol groups?

A2: The most effective way to combat secondary silanol interactions is to modify the mobile phase chemistry to suppress them.

  • Lower the Mobile Phase pH : Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase will protonate the silanol groups (Si-O⁻ to Si-OH).[2][6][8] This neutralizes their negative charge, significantly reducing their ability to interact with the polar groups on your analyte.[2][4][6][9][10] This is the most common and recommended first step.

  • Use a Modern, End-Capped Column : High-purity, Type B silica columns are manufactured to have fewer and less acidic residual silanol groups.[2] They are also "end-capped," a process that chemically converts many residual silanols into less polar groups, further reducing secondary interactions.[3] If you are using an older "Type A" column, switching to a modern equivalent can dramatically improve peak shape.[2]

  • Add a Competing Base : Historically, a small concentration of a basic modifier like triethylamine (TEA) was added to the mobile phase.[9] The TEA acts as a "silanol suppressor," binding to the active silanol sites and preventing the analyte from interacting with them.[9] However, this approach can shorten column lifetime and is less common with modern columns.[9]

Q3: Could my sample concentration be causing the peak tailing?

A3: Yes, this is known as mass overload. If you inject too much analyte, you can saturate the stationary phase, leading to peak distortion.[5] A key indicator of mass overload is that the peak shape worsens (e.g., becomes a "right triangle" shape) and retention time may decrease as you inject more sample.[11]

  • Troubleshooting Step : Perform a sample dilution study. Dilute your sample by a factor of 5 and 10 and inject it again. If the peak shape becomes more symmetrical, you are likely overloading the column.[3][6] The solution is to either inject a smaller volume or reduce the sample concentration.[7]

Q4: What if mobile phase adjustments and sample dilution don't solve the problem?

A4: If the issue persists, the problem may be physical. All peaks in the chromatogram will typically be affected if there is a physical problem with the column or system.

  • Check for a Column Void : Over time, especially under high pressure or harsh pH conditions, the silica packing at the inlet of the column can settle, creating a void.[1][5] This disrupts the sample band as it enters the column, causing distorted peaks. A partially blocked inlet frit can cause similar issues.[11]

  • Troubleshooting Step : First, try backflushing the column (if the manufacturer's instructions permit) to remove any potential blockage from the frit.[1][5] If this doesn't work, the most reliable solution is to replace the column with a new one.[3] Using a guard column can help protect the analytical column and extend its lifetime.

  • Check for Extra-Column Volume : Excessive dead volume in the tubing and connections between the injector, column, and detector can cause band broadening and tailing. Ensure you are using tubing with the correct internal diameter for your system and that all fittings are properly made.

Frequently Asked Questions (FAQs)

Q: What is a good starting HPLC method for flavonoids like this compound? A: A common starting point for flavonoid analysis is a reversed-phase C18 column with a gradient elution.[12][13] The mobile phase typically consists of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic solvent like acetonitrile or methanol as solvent B.[13][14] A gradient from a low to a high percentage of solvent B is used to elute compounds with varying polarities.

Q: How is peak tailing measured? A: Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). These metrics compare the width of the back half of the peak to the front half at a certain percentage of the peak height (commonly 5% or 10%). A perfectly symmetrical Gaussian peak has a Tailing Factor of 1.0. A value greater than 1.2 is generally considered to be tailing.

Q: Can temperature affect peak shape? A: Yes, increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.[15] However, the effect on tailing is compound-specific. For some flavonoids, operating at a controlled temperature like 25°C provides optimal results.[14]

Data Presentation

Table 1: Troubleshooting Summary for HPLC Peak Tailing

Potential CauseDiagnostic ClueRecommended Action
Secondary Silanol Interactions Tailing is specific to the polar analyte; improves at low pH.Add 0.1% formic acid to the mobile phase. Switch to a modern, end-capped, high-purity silica column.
Mass Overload Peak shape improves upon sample dilution; retention time may increase.Reduce sample concentration or injection volume. Use a column with a larger internal diameter for higher capacity.
Column Void / Blocked Frit All peaks in the chromatogram are tailing or split. Sudden drop in pressure.Reverse and flush the column (if permitted). Replace the column. Use a guard column for protection.
Strong Sample Solvent Early eluting peaks show more distortion than later ones.Dissolve the sample in the initial mobile phase composition or a weaker solvent.

Experimental Protocols

Protocol 1: Mobile Phase pH Modification to Reduce Silanol Interactions

  • Objective : To protonate residual silanol groups on the HPLC column's stationary phase to minimize secondary interactions and improve peak shape.

  • Materials :

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • High-purity formic acid (>98%)

  • Procedure :

    • Prepare Mobile Phase A: To 1000 mL of HPLC-grade water in a clean mobile phase reservoir, add 1.0 mL of formic acid. This creates a 0.1% (v/v) solution with a pH of approximately 2.7.

    • Sonicate or degas the mobile phase for 15-20 minutes to remove dissolved gases.

    • Prepare Mobile Phase B: Use 100% HPLC-grade acetonitrile or methanol.

    • Equilibrate the HPLC system with your initial gradient conditions for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject your sample of this compound and compare the resulting peak shape to the chromatogram obtained without the acid modifier.

Protocol 2: Sample Dilution Study to Test for Column Overload

  • Objective : To determine if peak tailing is caused by injecting too high a concentration or mass of the analyte.

  • Materials :

    • Stock solution of this compound at a known concentration.

    • Mobile phase or appropriate weak solvent for dilution.

  • Procedure :

    • Prepare at least two dilutions of your stock sample. For example, prepare a 1:5 and a 1:10 dilution using the mobile phase as the diluent.

    • Inject the original, undiluted sample and record the chromatogram. Note the peak's asymmetry factor and retention time.

    • Inject the 1:5 dilution. Record the chromatogram.

    • Inject the 1:10 dilution. Record the chromatogram.

    • Analysis : Compare the peak shapes from the three injections. If the peak asymmetry factor decreases significantly (moves closer to 1.0) with dilution, the original sample was overloading the column.

Visualizations

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_mobile_phase Modify Mobile Phase: Add 0.1% Formic Acid start->check_mobile_phase q1 Peak Shape Improved? check_mobile_phase->q1 problem_solved Problem Solved: Secondary Silanol Interaction Was the Cause q1->problem_solved Yes check_overload Perform Sample Dilution Study (Inject 1:5 and 1:10 dilutions) q1->check_overload No q2 Peak Shape Improved with Dilution? check_overload->q2 overload_cause Problem Identified: Column Mass Overload. Reduce sample concentration. q2->overload_cause Yes check_hardware Check Hardware: 1. Inspect for column void. 2. Backflush column (if allowed). 3. Check for system dead volume. q2->check_hardware No replace_column Problem Likely Hardware-Related. Replace Column. check_hardware->replace_column

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Caption: Mechanism of secondary interaction causing peak tailing.

References

Technical Support Center: Interference of 3-O-Methylquercetin Tetraacetate in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from 3-O-Methylquercetin tetraacetate in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a derivative of quercetin, a naturally occurring flavonoid. Flavonoids, due to their conjugated ring structures, can exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of other molecules.[1][2] This can lead to false-positive or false-negative results in fluorescence-based assays. The acetylation of quercetin may alter its spectral properties and intracellular accumulation, potentially impacting its interference profile.[3][4]

Q2: What are the typical excitation and emission wavelengths for flavonoids like quercetin?

Flavonoids such as quercetin and its derivatives typically exhibit blue-light-induced green autofluorescence, with emission in the 500-545 nm range.[5] However, the exact spectral properties of this compound are not extensively documented. It is crucial to experimentally determine the excitation and emission spectra of the compound under your specific assay conditions.

Q3: How can I determine if this compound is causing interference in my assay?

To ascertain if this compound is interfering with your assay, you should run a series of control experiments. This includes measuring the fluorescence of the compound alone in the assay buffer, as well as in the presence of all assay components except for the fluorescent probe. A detailed protocol for identifying compound autofluorescence is provided in the Troubleshooting Guide section.

Q4: What are the main types of interference I should be aware of?

There are two primary mechanisms of interference:

  • Autofluorescence: The compound itself emits light at wavelengths that overlap with your assay's detection range, leading to an artificially high signal.[1]

  • Fluorescence Quenching: The compound absorbs the excitation light or the emitted light from your fluorophore, resulting in a decreased signal.[1][6]

Q5: Can I predict the interference based on the chemical structure?

While compounds with conjugated electron systems, like flavonoids, are more prone to fluorescence, predicting the exact nature and extent of interference without empirical data is challenging.[2] Therefore, experimental validation is essential.

Troubleshooting Guides

Issue 1: Unexpectedly High Fluorescence Signal

This may be due to the autofluorescence of this compound.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare wells containing only the assay buffer and this compound at the concentrations used in your experiment. Measure the fluorescence using the same filter set as your assay. A significant signal indicates autofluorescence.

  • Spectral Scan: If your plate reader has spectral scanning capabilities, determine the excitation and emission maxima of this compound in your assay buffer. This will help you understand the extent of spectral overlap with your assay's fluorophore.

  • Background Subtraction: If the autofluorescence is moderate and consistent, you may be able to subtract the signal from the compound-only control from your experimental wells.

  • Switch to a Red-Shifted Fluorophore: Autofluorescence from small molecules is often more pronounced in the blue-green region of the spectrum.[7] Switching to a fluorophore that excites and emits at longer wavelengths (red or far-red) can often mitigate this interference.[8]

Issue 2: Lower Than Expected Fluorescence Signal

This could be a result of fluorescence quenching by this compound.

Troubleshooting Steps:

  • Run a Quenching Control: Prepare wells with your fluorescent probe at the assay concentration and add varying concentrations of this compound. A dose-dependent decrease in fluorescence intensity suggests quenching.

  • Check for Absorbance: Use a spectrophotometer to measure the absorbance spectrum of this compound. If it absorbs light at the excitation or emission wavelengths of your fluorophore, this can cause inner filter effects, a form of quenching.

  • Adjust Assay Readout: For cell-based assays with adherent cells, using a bottom-reading plate reader can sometimes reduce interference from compounds in the supernatant.[9]

  • Consider an Orthogonal Assay: If significant quenching is observed, it may be necessary to validate your findings using a non-fluorescence-based method, such as a luminescence or absorbance assay with a different detection principle.[2]

Quantitative Data Summary

Due to the limited availability of specific spectral data for this compound in the public domain, a quantitative data table for this specific compound cannot be provided. Researchers should generate this data empirically using the protocols outlined below. For comparison, the general spectral characteristics of quercetin are provided.

CompoundExcitation Max (approx.)Emission Max (approx.)Notes
Quercetin445 nm[7]524 nm[7]Spectral properties can be highly dependent on the solvent and pH.

Experimental Protocols

Protocol 1: Determining Autofluorescence of this compound

Objective: To measure the intrinsic fluorescence of this compound under assay conditions.

Materials:

  • Microplate reader with fluorescence detection (preferably with spectral scanning capabilities)

  • Black, clear-bottom microplates (for adherent cells) or black, opaque microplates (for solutions)

  • Assay buffer

  • This compound stock solution

  • Your assay's fluorescent probe (optional, for comparison)

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your experiment.

  • Add the dilutions to the wells of the microplate. Include wells with buffer only as a blank control.

  • If your reader has a spectral scanning function, perform an excitation and emission scan to determine the optimal wavelengths for the compound's autofluorescence.

  • If spectral scanning is not available, measure the fluorescence at your assay's excitation and emission wavelengths.

  • Subtract the fluorescence of the buffer-only blank from the measurements of the wells containing the compound.

  • Plot the background-subtracted fluorescence intensity against the concentration of this compound.

Protocol 2: Assessing Fluorescence Quenching

Objective: To determine if this compound quenches the fluorescence of your assay's probe.

Materials:

  • All materials from Protocol 1

  • Your assay's fluorescent probe

Methodology:

  • Prepare a solution of your fluorescent probe in the assay buffer at the final assay concentration.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the microplate, add the fluorescent probe solution to a series of wells.

  • Add the serial dilutions of this compound to these wells. Include control wells with the probe and buffer only (no compound).

  • Incubate the plate under your standard assay conditions (time, temperature).

  • Measure the fluorescence intensity using your assay's excitation and emission wavelengths.

  • Plot the fluorescence intensity against the concentration of this compound. A decrease in fluorescence with increasing compound concentration indicates quenching.

Visualizations

Interference_Troubleshooting_Workflow start Start: Unexpected Assay Results check_autofluorescence Run Compound-Only Control start->check_autofluorescence is_autofluorescent Is Signal > Background? check_autofluorescence->is_autofluorescent autofluorescence_present Autofluorescence Detected is_autofluorescent->autofluorescence_present Yes no_autofluorescence No Significant Autofluorescence is_autofluorescent->no_autofluorescence No mitigation_strategies Implement Mitigation Strategies (e.g., Red-Shifted Dye, Background Subtraction) autofluorescence_present->mitigation_strategies check_quenching Run Quenching Control no_autofluorescence->check_quenching is_quenching Does Signal Decrease with [Compound]? check_quenching->is_quenching quenching_present Quenching Detected is_quenching->quenching_present Yes no_quenching No Significant Quenching is_quenching->no_quenching No orthogonal_assay Consider Orthogonal Assay quenching_present->orthogonal_assay end End: Validated Results no_quenching->end mitigation_strategies->end orthogonal_assay->end

Caption: Workflow for identifying fluorescence interference.

Mitigation_Strategies interference Fluorescence Interference (Autofluorescence or Quenching) strategy1 Spectral Shift interference->strategy1 strategy2 Instrumental Adjustment interference->strategy2 strategy3 Assay Modification interference->strategy3 strategy4 Orthogonal Validation interference->strategy4 details1 Use a red-shifted fluorophore (longer excitation/emission wavelengths) strategy1->details1 details2 Use bottom-read mode for adherent cells Utilize spectral unmixing if available strategy2->details2 details3 Perform background subtraction Reduce compound concentration if possible strategy3->details3 details4 Confirm results with a non-fluorescent assay (e.g., luminescence, absorbance) strategy4->details4

Caption: Strategies to mitigate fluorescence interference.

References

Technical Support Center: Interpreting Mass Spectrometry Data of 3-O-Methylquercetin Tetraacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-O-Methylquercetin tetraacetate. It provides answers to common questions, troubleshooting advice for mass spectrometry analysis, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and exact mass for this compound?

The molecular formula for this compound is C24H20O11.[1] Based on this, the expected molecular weight and mass-to-charge ratios (m/z) for its common ionic species are summarized below. These values are critical for identifying the molecular ion peak in your spectrum.

ParameterValueSource
Molecular Formula C24H20O11PubChem[1]
Average Molecular Weight 484.4 g/mol PubChem[1]
Monoisotopic Mass 484.10056 DaPubChem[1]
[M+H]⁺ (Positive Ion Mode) 485.10784 m/zCalculated
[M-H]⁻ (Negative Ion Mode) 483.09329 m/zCalculated
[M+Na]⁺ (Sodium Adduct) 507.08978 m/zCalculated

Q2: What are the primary fragment ions I should expect to see in a tandem mass spectrometry (MS/MS) experiment?

The fragmentation of this compound typically proceeds through the sequential loss of its four acetyl groups, followed by the fragmentation of the core 3-O-Methylquercetin structure. The acetyl groups are most commonly lost as neutral ketene molecules (CH₂=C=O), resulting in a mass difference of 42.01 Da.

Below is a table of expected major fragments. The presence of these fragments can help confirm the identity and structure of your compound.

Ion ModePrecursor Ion (m/z)Neutral LossFragment Ion (m/z)Interpretation
Positive485.1-42.01 Da (C₂H₂O)443.09Loss of 1st acetyl group
Positive443.09-42.01 Da (C₂H₂O)401.08Loss of 2nd acetyl group
Positive401.08-42.01 Da (C₂H₂O)359.07Loss of 3rd acetyl group
Positive359.07-42.01 Da (C₂H₂O)317.06Loss of 4th acetyl group (Protonated 3-O-Methylquercetin)
Positive317.06-15.02 Da (CH₃)302.04Loss of methyl radical from 3-O-Methylquercetin core[2]
Negative483.1-42.01 Da (C₂H₂O)441.08Loss of 1st acetyl group
Negative441.08-42.01 Da (C₂H₂O)399.07Loss of 2nd acetyl group
Negative399.07-42.01 Da (C₂H₂O)357.06Loss of 3rd acetyl group
Negative357.06-42.01 Da (C₂H₂O)315.05Loss of 4th acetyl group (Deprotonated 3-O-Methylquercetin)[3]
Negative315.05-15.02 Da (CH₃)300.03Loss of methyl radical from 3-O-Methylquercetin core[2][4]

Q3: Which ionization mode, positive or negative, is better for analyzing this compound?

Both electrospray ionization (ESI) positive and negative modes can be effective.

  • Negative Ion Mode (ESI-) : Often preferred for flavonoids as it tends to produce a strong and stable deprotonated molecule [M-H]⁻, which is excellent for molecular weight confirmation.[3] Fragmentation can provide clear losses of acetyl groups.

  • Positive Ion Mode (ESI+) : Also effective and will yield the protonated molecule [M+H]⁺. It can sometimes lead to more complex fragmentation patterns but is useful for confirmation. The formation of adducts like [M+Na]⁺ is also more common in positive mode, which can aid in identifying the molecular weight.[2]

Troubleshooting Guides

Problem: The molecular ion peak ([M+H]⁺ or [M-H]⁻) is weak or completely absent.

  • Possible Cause 1: In-Source Fragmentation. Acetylated compounds can be thermally labile. High temperatures or voltages in the ion source can cause the molecule to fragment before it is analyzed, leading to a diminished parent ion peak and stronger fragment peaks.

    • Solution: Gradually decrease the ion source temperature and the fragmentor or capillary voltage. Using a "softer" ionization setting can preserve the molecular ion.

  • Possible Cause 2: Incomplete Acetylation. Your sample may contain a mixture of partially acetylated species (e.g., tri-acetylated, di-acetylated).

    • Solution: Review your synthesis and purification protocol. Look for peaks in your chromatogram that correspond to the molecular weights of these incomplete products (e.g., M-42, M-84).

  • Possible Cause 3: Poor Ionization Efficiency. The solvent system or pH may not be optimal for creating ions of your analyte.

    • Solution: Ensure the mobile phase contains a modifier to promote ionization. For ESI+, 0.1% formic acid is common.[5] For ESI-, a small amount of a weak base or using unbuffered methanol/water can be effective.

Problem: The mass spectrum is overly complex and shows many unexpected peaks.

  • Possible Cause 1: Sample Impurity. The sample may contain residual reagents from synthesis, degradation products, or other contaminants.

    • Solution: Purify the sample using an appropriate chromatographic technique (e.g., flash chromatography, preparative HPLC). Always filter samples before injection.[6]

  • Possible Cause 2: Formation of Multiple Adducts. In positive ion mode, it is common to see sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts in addition to the protonated molecule ([M+H]⁺). This is especially true if glassware was not properly rinsed or if solvents are not high-purity.

    • Solution: This can be used to your advantage to confirm the molecular weight (look for peaks at M+23 and M+39). To reduce adduct formation, use high-purity solvents and LC-MS grade additives.

  • Possible Cause 3: High Collision Energy in MS/MS. If performing a tandem MS experiment, excessively high collision energy will shatter the molecule into many small, uninformative fragments.

    • Solution: Optimize the collision energy for each fragmentation step. Start with a low energy to observe the first neutral loss (-42 Da) and gradually increase it to observe subsequent fragmentations.

Experimental Protocols

Protocol 1: Standard Sample Preparation for LC-MS Analysis

This protocol provides a general guideline for preparing this compound for analysis.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of your purified compound. Dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution. Sonicate briefly if necessary to ensure complete dissolution. Store at 4°C when not in use.[7]

  • Working Solution Preparation: Dilute the stock solution to a final concentration appropriate for your instrument's sensitivity (e.g., 1-10 µg/mL). Use the initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid) as your diluent to ensure good peak shape.

  • Final Filtration: Before placing the vial in the autosampler, filter the working solution through a 0.22 µm syringe filter (PTFE or PVDF are common choices) to remove any particulates that could clog the system.[5]

Protocol 2: Typical UPLC-MS/MS Method Parameters

These parameters serve as a starting point and should be optimized for your specific instrumentation and column.

  • Liquid Chromatography (UPLC/HPLC) System:

    • Column: C18 reversed-phase column (e.g., Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm).[7]

    • Mobile Phase A: Water + 0.1% Formic Acid.[8]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.[7]

    • Column Temperature: 30 °C.[7]

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer (ESI-QTOF or Triple Quadrupole):

    • Ionization Mode: ESI Positive and/or Negative.

    • Capillary Voltage: 3.5 kV (Positive), -2.5 kV (Negative).[8]

    • Mass Range (Full Scan): 100-800 m/z.[9]

    • Source Temperature: 120-150 °C (optimize to reduce in-source fragmentation).

    • Drying Gas (N₂) Temperature: 250-300 °C.[8]

    • Drying Gas Flow: 8 L/min.[8]

    • Collision Energy (for MS/MS): 10-40 eV (use a ramp or optimize for specific transitions).

Mandatory Visualizations

G parent C24H20O11 [M+H]+ = 485.1 frag1 [M+H - C2H2O]+ = 443.1 parent->frag1 -42 Da frag2 [M+H - 2(C2H2O)]+ = 401.1 frag1->frag2 -42 Da frag3 [M+H - 3(C2H2O)]+ = 359.1 frag2->frag3 -42 Da frag4 [M+H - 4(C2H2O)]+ 3-O-Methylquercetin = 317.1 frag3->frag4 -42 Da frag5 [M+H - 4(C2H2O) - CH3]+ = 302.0 frag4->frag5 -15 Da

Caption: Predicted ESI+ fragmentation pathway of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis synthesis Synthesis & Purification stock Stock Solution (1 mg/mL) synthesis->stock work Working Solution (Dilution) stock->work filt Filtration (0.22 um) work->filt inject LC Injection filt->inject acquire MS Data Acquisition inject->acquire interp Data Interpretation (Peak Identification, Fragmentation Analysis) acquire->interp

Caption: Standard experimental workflow for LC-MS analysis.

G start Problem with MS Data no_mol Weak or Absent Molecular Ion? start->no_mol complex Complex or Noisy Spectrum? start->complex cause1 Cause: In-Source Fragmentation no_mol->cause1 Yes cause2 Cause: Incomplete Acetylation no_mol->cause2 Yes cause3 Cause: Sample Impurity complex->cause3 Yes cause4 Cause: Adduct Formation complex->cause4 Yes sol1 Solution: Lower Source Temp/Voltage cause1->sol1 sol2 Solution: Check for Partially Acetylated Species cause2->sol2 sol3 Solution: Purify and Filter Sample cause3->sol3 sol4 Solution: Use High Purity Solvents cause4->sol4

Caption: Troubleshooting decision tree for common mass spectrometry issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Quercetin and its Derivative, 3-O-Methylquercetin Tetraacetate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the biological activities of the naturally occurring flavonoid quercetin and its synthetic derivative, 3-O-Methylquercetin tetraacetate. Due to the limited direct comparative research on this compound, this guide also incorporates data on other relevant methylated and acetylated quercetin derivatives to provide a broader context for understanding the potential impact of such chemical modifications.

Quercetin, a prominent dietary flavonoid, is renowned for its potent antioxidant, anti-inflammatory, and anticancer properties. Its therapeutic potential, however, is often hampered by poor bioavailability. Chemical modifications, such as methylation and acetylation, are being explored to enhance its stability and efficacy. This guide synthesizes available experimental data to compare the biological profiles of quercetin and its derivatives.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data from various in vitro and in vivo studies, offering a side-by-side comparison of the biological effects of quercetin and its derivatives.

Table 1: Comparative Anticancer Activity

CompoundCell LineAssayIC50 ValueCitation
Quercetin HCT-116 (Colon Cancer)MTT Assay36 ± 1.95 µg/mL[1]
3-O-Methylquercetin HCT-116 (Colon Cancer)MTT Assay34 ± 2.65 µg/mL[1]
Quercetin A549 (Lung Cancer)MTT Assay72.2 µM[2]
Isorhamnetin (3'-O-Methylquercetin) A549 (Lung Cancer)MTT Assay26.6 µM[2]
Quercetin HCC-44 (Lung Cancer)MTT Assay107.6 µM[2]
Isorhamnetin (3'-O-Methylquercetin) HCC-44 (Lung Cancer)MTT Assay15.9 µM[2]
Quercetin MCF-7 (Breast Cancer)MTS AssayHigher than 4Ac-Q[3]
3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) MCF-7 (Breast Cancer)MTS AssaySignificantly lower than Quercetin[3]
Quercetin MDA-MB-231 (Breast Cancer)MTS AssayHigher than 4Ac-Q[3]
3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) MDA-MB-231 (Breast Cancer)MTS AssaySignificantly lower than Quercetin[3]
3,3′,4′,7-O-tetramethylquercetin (4Me-Q) MCF-7 & MDA-MB-231MTS AssayLost activity[3]

Table 2: Comparative Anti-inflammatory Activity

CompoundModelParameterResultCitation
Quercetin Carrageenan-induced rat paw edemaEdema Inhibition2-8%[4]
Quercetin-3,3',4'-triacetate Carrageenan-induced rat paw edemaEdema Inhibition14-49%[4]
Quercetin LPS-stimulated IPEC-J2 cellsIL-6 ProductionSignificant decrease at 50 µM[5]
3-O-Methylquercetin LPS-stimulated IPEC-J2 cellsIL-6 ProductionSimilar effect to Quercetin at 50 µM[5]

Table 3: Comparative Antioxidant Activity

CompoundAssayIC50 ValueCitation
Quercetin DPPH radical scavenging16.23[4]
Quercetin-3,3',4'-triacetate DPPH radical scavenging325.57[4]
Quercetin Lipid peroxidation inhibition5.25[4]
Quercetin-3,3',4'-triacetate Lipid peroxidation inhibition161.5[4]

Table 4: Antiplatelet Activity of this compound

CompoundActivityEffectCitation
This compound Antiplatelet AgentPotent inhibitory effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Anticancer Activity: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., HCT-116, A549, HCC-44) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds (quercetin, 3-O-Methylquercetin, etc.) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
  • Animal Model: Male Wistar rats are used for the experiment.

  • Grouping and Administration: The rats are divided into control and treatment groups. The test compounds (quercetin, quercetin-3,3',4'-triacetate) or a standard anti-inflammatory drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test compounds (quercetin, quercetin-3,3',4'-triacetate) are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

anticancer_pathway cluster_quercetin Quercetin Action cluster_acetylated_quercetin Acetylated Quercetin Action Quercetin Quercetin ROS ROS Generation Quercetin->ROS CellCycleArrest Cell Cycle Arrest Quercetin->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis Acetylated_Quercetin Acetylated Quercetin (e.g., 4Ac-Q) p53 p53 Pathway (MCF-7) Acetylated_Quercetin->p53 Caspase3 Caspase-3 Pathway (MDA-MB-231) Acetylated_Quercetin->Caspase3 Enhanced_Apoptosis Enhanced Apoptosis p53->Enhanced_Apoptosis Caspase3->Enhanced_Apoptosis anti_inflammatory_workflow start Start animal_model Select Animal Model (e.g., Wistar Rats) start->animal_model grouping Group Animals (Control & Treatment) animal_model->grouping administration Administer Test Compounds grouping->administration induction Induce Inflammation (Carrageenan Injection) administration->induction measurement Measure Paw Volume (Plethysmometer) induction->measurement analysis Calculate % Edema Inhibition measurement->analysis end End analysis->end antioxidant_assay_logic DPPH_Radical DPPH Radical (Stable Free Radical) Reduced_DPPH Reduced DPPH (Loss of Color) DPPH_Radical->Reduced_DPPH Accepts electron or H atom from Antioxidant Antioxidant (Quercetin or Derivative) Antioxidant->Reduced_DPPH Donates electron or H atom to

References

A Comparative Analysis of 3-O-Methylquercetin Tetraacetate and Other Quercetin Derivatives in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Performance with Supporting Experimental Data

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of quercetin and its derivatives is commonly evaluated using various in vitro assays, each with a distinct mechanism of action. The most frequently employed assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay. The results from these assays, often expressed as IC50 values (the concentration required to inhibit 50% of the radical) or Trolox equivalents, provide a quantitative measure of antioxidant potential.

DPPH Radical Scavenging Activity

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. A lower IC50 value indicates a higher antioxidant activity.

CompoundIC50 (µM)Reference
Quercetin47.20[1]
Quercetin-3,3',4',5,7-pentaacetate790.57[1]
Quercetin-3,3',4',7-tetraacetateNot Reported[1]
Quercetin-3'-methyl ether52.54[1]
Quercetin-5-methyl ether52.24[1]
Quercetin-3',5-dimethyl ether119.27[1]
Quercetin-3,4',7-trimethyl etherNot Reported
Quercetin-3,3',4',7-tetramethyl etherNot Reported
Quercetin-3,3',4',5,7-pentamethyl etherModerate activity[2]

Note: "Not Reported" indicates that the specific value was not found in the cited literature during the search.

Based on the available data, acetylation of the hydroxyl groups in quercetin, as seen in quercetin-3,3',4',5,7-pentaacetate, leads to a significant decrease in DPPH radical scavenging activity, with a much higher IC50 value compared to quercetin[1]. This suggests that the free hydroxyl groups are crucial for this antioxidant mechanism. In contrast, methylation at the 3' and 5' positions results in a slight decrease in activity, while dimethylation at the 3' and 5' positions leads to a more pronounced reduction in scavenging capacity[1].

ABTS Radical Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. Similar to the DPPH assay, a lower IC50 value signifies greater antioxidant potential.

CompoundIC50 (µM)Reference
Quercetin188.85[3]
Quercetin Pentaacetate (Q5)379.56[3]
5-O-acyl Quercetin DerivativesGenerally not significantly different from quercetin[4]
Methylated Quercetin DerivativesO-methylation of the B-ring resulted in a decrease of antioxidant activity[5]

Acetylation of all hydroxyl groups in quercetin to form quercetin pentaacetate (Q5) results in a notable decrease in its ability to scavenge the ABTS radical cation, as indicated by the higher IC50 value compared to quercetin[3]. This further supports the importance of free hydroxyl groups for radical scavenging. Studies on 5-O-acyl derivatives of quercetin showed that their radical scavenging activities against the ABTS radical were generally not significantly different from that of quercetin[4]. O-methylation of the catechol group in the B-ring of quercetin has been shown to decrease its antioxidant activity in the ABTS assay[5].

Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher FRAP value indicates a greater reducing capacity.

CompoundAntioxidant PotencyReference
QuercetinHigh[2][5]
Quercetin derivatives with substituted 3-hydroxyl groupGreatest decrease in antioxidant potency[2]
Methylated Quercetin DerivativesO-methylation of the B-ring resulted in a decrease of the antioxidant activity[5]

Derivatization of the 3-hydroxyl group of quercetin leads to the most significant decrease in antioxidant potency as measured by the FRAP assay[2]. This highlights the critical role of this specific hydroxyl group in the electron-donating capacity of quercetin. Similar to other assays, O-methylation of the B-ring hydroxyls also leads to a reduction in the ferric reducing power[5].

Oxygen Radical Absorbance Capacity (ORAC)

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals. The results are typically expressed as Trolox equivalents.

CompoundORAC Value (µmol TE/µmol)Reference
QuercetinHigh
3-(3,4,5-trihydroxybenzoyl) coumarin derivatives with quercetinAntagonistic effect observed

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound (quercetin derivative) are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺) by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•⁺ is reduced back to its colorless neutral form, and the change in absorbance is measured.

Procedure:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Different concentrations of the test compound are added to the diluted ABTS•⁺ solution.

  • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • The IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is then determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Procedure:

  • The FRAP reagent is prepared freshly by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio[6].

  • The FRAP reagent is warmed to 37°C.

  • A small volume of the test sample is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) that is induced by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The antioxidant's capacity to protect the fluorescent probe is quantified.

Procedure:

  • A reaction mixture is prepared in a microplate containing the fluorescent probe (e.g., fluorescein), the test compound, and a phosphate buffer (pH 7.4).

  • The plate is incubated at 37°C.

  • The reaction is initiated by the addition of AAPH.

  • The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • The area under the fluorescence decay curve (AUC) is calculated.

  • The net AUC is determined by subtracting the AUC of the blank from that of the sample.

  • The ORAC value is calculated by comparing the net AUC of the sample to that of a standard antioxidant, such as Trolox, and is expressed as Trolox equivalents.

Signaling Pathways and Experimental Workflows

The antioxidant effects of quercetin and its derivatives are not solely due to direct radical scavenging but also involve the modulation of various intracellular signaling pathways that regulate the endogenous antioxidant defense system.

Antioxidant Signaling Pathway of Quercetin

Quercetin has been shown to influence several key signaling pathways involved in the cellular response to oxidative stress. One of the most important is the Nrf2-Keap1 pathway. Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1). In the presence of oxidative stress or inducers like quercetin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's capacity to counteract oxidative damage.

Quercetin_Antioxidant_Pathway cluster_nucleus Nuclear Events Quercetin Quercetin Keap1 Keap1 Quercetin->Keap1 Induces dissociation ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulation

Caption: Quercetin's modulation of the Nrf2-Keap1 antioxidant pathway.

Experimental Workflow for Antioxidant Assays

The general workflow for in vitro antioxidant capacity assays involves a series of standardized steps to ensure accuracy and reproducibility of the results.

Antioxidant_Assay_Workflow start Start prep_reagents Prepare Reagents (Radical solution, Buffers) start->prep_reagents prep_samples Prepare Sample Dilutions (Quercetin Derivatives) start->prep_samples mixing Mix Reagents and Samples in Microplate prep_reagents->mixing prep_samples->mixing incubation Incubate at Specific Temperature and Time mixing->incubation measurement Measure Absorbance or Fluorescence incubation->measurement calculation Calculate % Inhibition and IC50 / Equivalents measurement->calculation end End calculation->end

References

In Vivo Therapeutic Potential of 3-O-Methylquercetin Tetraacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic potential of 3-O-Methylquercetin tetraacetate, a derivative of the flavonoid quercetin. Due to the limited availability of direct in vivo studies on this specific compound, this guide presents a comprehensive overview of a closely related tetra-acetylated derivative, 3-O-methylquercetin 5,7,3',4'-O-tetraacetate (QMTA), and compares its performance with its parent compound, quercetin, and other relevant methylated derivatives that have been evaluated in animal models. The data presented herein is intended to provide a valuable resource for researchers exploring the therapeutic applications of modified flavonoids.

Comparative Analysis of Therapeutic Efficacy

The therapeutic potential of this compound and its analogs has been explored in various preclinical models, primarily focusing on anti-inflammatory and antiplatelet activities. This section summarizes the key quantitative data from these studies to facilitate a clear comparison.

Table 1: In Vivo Anti-Inflammatory Effects on Airway Hyperresponsiveness

CompoundAnimal ModelDosage and AdministrationKey FindingsReference
3-O-methylquercetin 5,7,3',4'-O-tetraacetate (QMTA) Ovalbumin-sensitized mice3-10 µmol/kg, IntraperitonealDose-dependently attenuated methacholine-induced airway hyperresponsiveness. Significantly inhibited total inflammatory cells, macrophages, neutrophils, lymphocytes, and eosinophils in bronchoalveolar lavage fluid (BALF). Suppressed the release of IL-2, IL-4, IL-5, IFN-γ, and TNF-α.[1]
3-O-Methylquercetin (3-MQ) Ovalbumin-sensitized mice3-30 µmol/kg, IntraperitonealSignificantly suppressed methacholine-induced enhanced pause (Penh) value. Significantly suppressed total inflammatory cells, macrophages, neutrophils, and eosinophils. Decreased the secretion of TNF-α, IL-4, and IL-5.[2]
Quercetin Ovalbumin-sensitized rats10, 25, 50 mg/kg, OralEffectively inhibited allergic inflammation, including reductions in airway responsiveness, eosinophil infiltration, IL-4 and IL-17 secretion, and IgE production.[3]
Quercetin-loaded microemulsion (QU-ME) Ovalbumin-sensitized mice3 or 10 mg/kg, OralInhibited eosinophil recruitment to the BALF in a dose-dependent manner. Significantly reduced IL-4 and IL-5 levels. Inhibited NF-κB activation and P-selectin expression.[4]

Table 2: In Vitro and In Vivo Antiplatelet and Antithrombotic Effects

CompoundModelKey FindingsReference
This compound Washed rabbit platelets (in vitro)Potent inhibitor of platelet aggregation induced by arachidonic acid, collagen, and platelet-activating factor.[5]
Quercetin k-carrageenan-induced thrombus model in mice (in vivo)Demonstrated anticoagulant efficacy by preventing thrombus formation.[6]
Quercetin and Isoquercetin Thrombin-induced acute thromboembolism model in mice (in vivo)Both compounds showed antithrombotic effects.[7]
Isorhamnetin and Tamarixetin Human platelets (in vitro)Inhibited platelet aggregation and suppressed activatory processes.[8]

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide.

In Vivo Model of Airway Hyperresponsiveness (for QMTA and 3-MQ)
  • Animal Model: Male BALB/c mice were sensitized by an intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide.

  • Drug Administration: QMTA or 3-MQ was administered intraperitoneally at doses ranging from 3 to 30 µmol/kg.

  • Airway Hyperresponsiveness Measurement: Airway responsiveness was assessed by measuring changes in lung resistance in response to increasing doses of inhaled methacholine using a whole-body plethysmograph.

  • Inflammatory Cell Count: After the airway responsiveness measurement, bronchoalveolar lavage (BAL) was performed to collect fluid for total and differential inflammatory cell counts.

  • Cytokine Analysis: The levels of interleukins (IL-2, IL-4, IL-5), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α) in the BAL fluid were measured using ELISA.[1][2]

In Vivo Model of Thrombosis (for Quercetin)
  • Animal Model: Swiss albino mice were used.

  • Thrombus Induction: Thrombus formation in the tail was induced by an injection of k-carrageenan.

  • Drug Administration: Quercetin was administered to the animals prior to thrombus induction.

  • Endpoint Measurement: The extent of thrombus formation in the tail was measured and compared between the treated and control groups.[6]

Visualizing the Pathways and Workflows

To better understand the experimental designs and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow_airway_hyperresponsiveness cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge and Measurement Sensitization Mice sensitized with intraperitoneal ovalbumin Treatment Intraperitoneal administration of QMTA or vehicle (Control) Sensitization->Treatment 14 days Challenge Aerosolized methacholine challenge Treatment->Challenge 1 hour post-treatment Measurement Airway hyperresponsiveness measurement (Plethysmography) Challenge->Measurement BAL Bronchoalveolar lavage (BAL) Measurement->BAL Analysis Cell count and cytokine analysis (ELISA) BAL->Analysis signaling_pathway_anti_inflammatory cluster_cell Inflammatory Cell (e.g., Mast Cell, Eosinophil) Allergen Allergen (Ovalbumin) PDE Phosphodiesterase (PDE3/4) Allergen->PDE activates QMTA 3-O-Methylquercetin tetraacetate (QMTA) QMTA->PDE inhibits NFkB NF-κB Activation PDE->NFkB leads to Cytokines Pro-inflammatory Cytokines (IL-4, IL-5, TNF-α) NFkB->Cytokines promotes transcription of Inflammation Airway Inflammation and Hyperresponsiveness Cytokines->Inflammation

References

A Comparative Guide to the Structure-Activity Relationship of Qu-ercetin and its Acetylated Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin, a ubiquitous flavonoid found in many fruits and vegetables, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism.[1][2][3][4] To overcome these limitations, researchers have explored various chemical modifications, with acetylation emerging as a promising strategy. This guide provides an objective comparison of the biological activities of quercetin and its acetylated derivatives, supported by experimental data, to elucidate their structure-activity relationships (SAR).

Anticancer Activity: Acetylation Enhances Efficacy

Acetylation of quercetin's hydroxyl groups has been shown to significantly enhance its anticancer activity across various cancer cell lines. This enhancement is attributed to increased lipophilicity, leading to improved cellular uptake and persistence.[2][5][6]

A study comparing quercetin and its tetra-acetylated derivative (4Ac-Q) in human breast cancer cells (MCF-7 and MDA-MB-231) demonstrated that 4Ac-Q exhibited significantly higher inhibition of cell proliferation and induction of apoptosis.[7][8][9] Notably, the pro-apoptotic mechanisms differed between the two cell lines, with 4Ac-Q inducing a p53-dependent pathway in MCF-7 cells and a caspase-3-dependent pathway in MDA-MB-231 cells.[7][8] In HepG2 liver cancer cells, 3,7,3′,4′-O-tetraacetylquercetin (4Ac-Q) also showed a markedly stronger inhibitory effect on cell proliferation and a greater induction of apoptosis compared to quercetin.[2][5][6] This was associated with increased levels of pro-apoptotic proteins like caspase-3 and -9, and suppression of anti-apoptotic proteins.[5][6]

Further research on various cancer cell lines, including HCT-116 (colon cancer) and HepG2, has consistently shown that acetylated quercetin derivatives, such as 5,7,4′-O-triacetate apigenin (3Ac-A) and 7,4′-O-diacetate apigenin (2Ac-Q), possess enhanced antiproliferative effects compared to the parent compound.[10] Interestingly, while acetylation generally boosts anticancer activity, the degree and position of acetylation can lead to differential effects. For instance, 3Ac-A displayed strong anti-migration activity in MDA-MB-231 cells, a property less pronounced in other derivatives.[10]

CompoundCell LineIC50 (µM)Fold Increase in Activity (vs. Quercetin)Reference
QuercetinHCT-11623.45-[10]
5Ac-QHCT-11615.661.50[10]
QuercetinHL-6058-[5]
4Ac-QHL-60193.05[5]
QuercetinMCF-720.90 ± 3.44-[7]
4Ac-QMCF-7>100 (less cytotoxic)-[7]
QuercetinC6 (glioma)> 80-[1][11]
Quercetin pentaacetate (Q5)C6 (glioma)11> 7.27[1][11]
QuercetinHL-60> 80-[1][11]
Quercetin pentaacetate (Q5)HL-6035> 2.28[1][11]
QuercetinHepG2> 80-[1][11]
Quercetin pentaacetate (Q5)HepG245> 1.77[1][11]

Table 1: Comparative Anticancer Activity (IC50 values) of Quercetin and its Acetylated Derivatives.

Antioxidant Activity: A Trade-off with Acetylation

The potent antioxidant activity of quercetin is primarily attributed to its free hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals.[1][12] Consequently, the acetylation of these hydroxyl groups generally leads to a decrease in direct antioxidant capacity.

In an ABTS•+ radical scavenging assay, quercetin demonstrated significantly higher antioxidant activity (29%) compared to its penta-acetylated derivative, quercetin pentaacetate (Q5) (18%).[1][11] The IC50 values for radical scavenging were 188.85 µM for quercetin and 379.56 µM for Q5, further highlighting the reduced antioxidant potential of the acetylated form.[1] This finding is consistent with the principle that derivatization of the hydroxyl groups, particularly the 3-hydroxyl group, diminishes the antioxidant potency of flavonoids.[12][13]

CompoundAntioxidant Activity (% scavenging of ABTS•+)IC50 (µM) for ABTS•+ scavengingReference
Quercetin29%188.850 ± 0.003[1]
Quercetin pentaacetate (Q5)18%379.560 ± 0.004[1]

Table 2: Comparative Antioxidant Activity of Quercetin and Quercetin Pentaacetate.

Anti-inflammatory Activity: Acetylation Can Maintain or Enhance Efficacy

While direct antioxidant activity may be reduced, the anti-inflammatory properties of quercetin can be maintained or even enhanced upon acetylation. This suggests that the anti-inflammatory mechanism of acetylated derivatives may be less dependent on direct radical scavenging and more related to the modulation of inflammatory signaling pathways.

Studies have shown that both quercetin and its acetylated derivatives can significantly reduce the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor (TNF-α) in a concentration-dependent manner.[1][11] For instance, quercetin-3,3',4'-triacetate exhibited significantly higher anti-inflammatory activity in a carrageenan-induced rat paw edema model compared to quercetin, with edema inhibition of 14-49% versus 2-8%, respectively.[14] It is hypothesized that the increased bioavailability and protection of the hydroxyl groups from metabolism contribute to this enhanced anti-inflammatory effect in vivo.[14]

The anti-inflammatory action of quercetin is known to involve the inhibition of pathways such as the PI3K/Akt signaling pathway.[15] It is plausible that acetylated derivatives, with their improved cellular uptake, can more effectively modulate these intracellular targets.

CompoundEffect on NO and TNF ProductionIn vivo Anti-inflammatory Activity (Carrageenan-induced paw edema)Reference
QuercetinConcentration-dependent reduction2-8% inhibition[1][11][14]
Quercetin pentaacetate (Q5)Concentration-dependent reductionNot reported[1][11]
Quercetin-3,3',4'-triacetateNot reported14-49% inhibition[14]

Table 3: Comparative Anti-inflammatory Activity of Quercetin and its Acetylated Derivatives.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[16][17]

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, HepG2) are seeded in 96-well plates at a density of approximately 8x10³ cells/well and incubated for 24 hours to allow for attachment.[18]

  • Compound Treatment: The cells are then treated with various concentrations of quercetin or its acetylated derivatives for a specified period (e.g., 24, 48, or 72 hours).[9][18]

  • MTT Addition: After the incubation period, the treatment medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for an additional 3-4 hours.[16][18]

  • Formazan Solubilization: The medium is removed, and the purple formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[16][18]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[17][18] Cell viability is expressed as a percentage of the control (untreated cells).

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of antioxidants.[19][20][21][22]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.[20]

  • Reaction Mixture: Different concentrations of quercetin or its acetylated derivatives are mixed with the DPPH solution.[19]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).[19][20]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[20][21] The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and assess their expression levels.[23][24][25]

  • Cell Lysis: Cells treated with quercetin or its derivatives are lysed to extract total proteins.[23]

  • Protein Quantification: The protein concentration in the lysates is determined using a suitable method (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[24]

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., caspases, p53, Akt), followed by incubation with secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase).[15][23][24]

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.[25]

Visualizations

anticancer_pathway Quercetin Quercetin MCF7_Cells MCF-7 Cells (wt-p53, caspase-3 neg) Quercetin->MCF7_Cells MDAMB231_Cells MDA-MB-231 Cells (mt-p53, caspase-3 pos) Quercetin->MDAMB231_Cells Acetylated_Quercetin Acetylated Quercetin (e.g., 4Ac-Q) Increased_Lipophilicity Increased Lipophilicity & Cellular Uptake Acetylated_Quercetin->Increased_Lipophilicity Increased_Lipophilicity->MCF7_Cells Increased_Lipophilicity->MDAMB231_Cells p53_Pathway p53-Dependent Pathway MCF7_Cells->p53_Pathway 4Ac-Q Caspase3_Pathway Caspase-3-Dependent Pathway MDAMB231_Cells->Caspase3_Pathway 4Ac-Q Apoptosis Apoptosis p53_Pathway->Apoptosis Caspase3_Pathway->Apoptosis

Figure 1: Differential Apoptotic Pathways Induced by Acetylated Quercetin in Breast Cancer Cells.

experimental_workflow start Start: Cell Culture treatment Treatment with Quercetin or Acetylated Derivatives start->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis & Comparison mtt_assay->data_analysis western_blot->data_analysis

Figure 2: General Experimental Workflow for Comparing Biological Activities.

sar_summary Quercetin Quercetin - Free Hydroxyl Groups - High Antioxidant Activity - Lower Bioavailability Acetylation Acetylation Quercetin->Acetylation Acetylated_Quercetin Acetylated Quercetin - Acetylated Hydroxyl Groups - Lower Antioxidant Activity - Higher Bioavailability - Enhanced Anticancer & Anti-inflammatory Activity Acetylation->Acetylated_Quercetin

Figure 3: Summary of Structure-Activity Relationship (SAR) of Quercetin and its Acetylated Derivatives.

References

A Comparative Analysis of the Metabolic Stability of Quercetin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Quercetin and Its Derivatives' Metabolic Performance, Supported by Experimental Data.

Quercetin, a prominent dietary flavonoid, has garnered significant attention for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties. However, its clinical application is often hampered by poor metabolic stability and low bioavailability. This has led to the exploration and development of various quercetin derivatives with improved pharmacokinetic profiles. This guide provides a comparative analysis of the metabolic stability of quercetin and several of its key derivatives, supported by in vivo and in vitro experimental data.

Executive Summary

The metabolic fate of quercetin is characterized by extensive phase II metabolism, primarily glucuronidation and sulfation, leading to rapid clearance from the body. This guide presents a comparative overview of the metabolic stability of quercetin and its derivatives, including isoquercitrin, quercetin-3-O-β-D-glucuronide, rutin, isorhamnetin, and tamarixetin. The data indicates that glycosylation and methylation can significantly alter the pharmacokinetic properties of the parent quercetin molecule, in some cases leading to improved absorption and altered metabolic pathways.

Comparative Metabolic Stability: In Vivo Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of quercetin and its derivatives following oral administration in rats. These in vivo studies provide valuable insights into the overall absorption, distribution, metabolism, and excretion (ADME) of these compounds.

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC (0-t) (mg/L*min)t½ (min)CL (L/min/kg)Reference
Quercetin507.47 ± 2.6354.0 ± 25.12590.5 ± 987.9163.2 ± 53.40.02 ± 0.01[1]
Isoquercitrin50--2212.7 ± 914.1--[1]
Quercetin-3-O-β-D-glucuronide502.04 ± 0.85222.0 ± 119.2962.7 ± 602.3207.0 ± 43.80.06 ± 0.02[1]

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve; t½ = Half-life; CL = Clearance. Data are presented as mean ± standard deviation.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A reliable high-performance liquid chromatography-mass spectrometry (HPLC-MS) method was developed to compare the pharmacokinetics of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide after separate oral administration in rats.[1]

Animal Model: Male Sprague-Dawley rats.

Dosing: Oral administration of 50 mg/kg of quercetin, isoquercitrin, or quercetin-3-O-β-D-glucuronide.[1]

Sample Collection: Blood samples were collected at various time points post-administration.[1]

Sample Preparation: Plasma was separated by centrifugation and stored at -80°C until analysis.[1]

Analytical Method: HPLC-MS was used for the quantitative analysis of the compounds in plasma.[1] A C18 column was used for chromatographic separation with a mobile phase consisting of a gradient of acetonitrile and water containing formic acid. Detection was performed using a mass spectrometer in negative selected ion monitoring mode.[1]

Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and CL.[1]

In Vitro Metabolic Stability Assay: Liver S9 Fraction

This assay is designed to assess the metabolic stability of a compound by incubating it with liver S9 fraction, which contains a mixture of phase I and phase II metabolic enzymes.

Materials:

  • Test compound (quercetin derivative)

  • Liver S9 fraction (from human, rat, or other species)

  • NADPH regenerating system (for phase I metabolism)

  • UDPGA (uridine 5'-diphosphoglucuronic acid) (for glucuronidation)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate) (for sulfation)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Acetonitrile or other organic solvent to stop the reaction

  • LC-MS/MS for analysis

Procedure:

  • Prepare a stock solution of the test compound.

  • In a microcentrifuge tube, combine the liver S9 fraction, buffer, and cofactors.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the test compound.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percentage of remaining compound is plotted against time.

  • The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½).

  • The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration in the incubation.

Signaling Pathway Modulation

Quercetin and its derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding how different derivatives interact with these pathways is crucial for drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous diseases.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor (TLR4, TNFR) IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB (p50/p65) NF_kB_active NF-κB (Active) NF_kB->NF_kB_active Translocation IkB_NF_kB->NF_kB Degradation of IκB Target_Genes Target Genes (e.g., COX-2, iNOS) NF_kB_active->Target_Genes Induces Transcription Inflammatory_Response Inflammatory Response Target_Genes->Inflammatory_Response Quercetin_Derivatives Quercetin_Derivatives Quercetin_Derivatives->IKK_Complex Inhibit Quercetin_Derivatives->NF_kB_active Inhibit Translocation

Caption: NF-κB signaling pathway and points of inhibition by quercetin derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.

MAPK_Signaling Receptor_TK Receptor Tyrosine Kinase Ras Ras Receptor_TK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Phosphorylates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Quercetin_Derivatives Quercetin_Derivatives Quercetin_Derivatives->MEK Inhibits Quercetin_Derivatives->ERK Inhibits

Caption: MAPK signaling pathway and points of inhibition by isorhamnetin.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.

PI3K_Akt_Signaling Receptor_TK Receptor Tyrosine Kinase PI3K PI3K Receptor_TK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruits & Activates Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Phosphorylates Cell_Survival Cell Survival & Growth Downstream_Targets->Cell_Survival Quercetin_Derivatives Quercetin_Derivatives Quercetin_Derivatives->Akt Inhibits Phosphorylation

Caption: PI3K/Akt signaling pathway and points of inhibition by quercetin derivatives.

Conclusion

The metabolic stability of quercetin derivatives is a critical factor influencing their potential as therapeutic agents. This guide provides a comparative overview of the pharmacokinetic profiles of several key derivatives, highlighting the significant impact of structural modifications on their metabolic fate. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. Furthermore, the visualization of key signaling pathways modulated by these compounds offers insights into their mechanisms of action. Further research focusing on a broader range of derivatives and their in vitro metabolic stability is warranted to build a more comprehensive understanding and facilitate the development of next-generation flavonoid-based therapeutics.

References

Safety Operating Guide

Proper Disposal of 3-O-Methylquercetin Tetraacetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-O-Methylquercetin tetraacetate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this compound.

Summary of Hazard Information

Hazard StatementClassificationPrecautionary Measures
Toxic if swallowedAcute Toxicity, Oral (Category 3)Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, immediately call a poison center or doctor. Rinse mouth.[2]
Very toxic to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Long-term Hazard (Category 1)Avoid release to the environment. Collect spillage.[1]

Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn. This includes:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles or a face shield.

    • A lab coat.

  • Waste Collection:

    • Collect all waste materials, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • This area should be away from incompatible materials and general laboratory traffic.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.[2] This is to prevent contamination of sewage systems and the environment.[2]

    • Follow all local, regional, national, and international regulations for hazardous waste disposal.[2]

Emergency Spill Procedures

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area. Restrict access to the area.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Personal Protective Equipment: Don appropriate PPE, including respiratory protection if the compound is a powder and there is a risk of inhalation.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills (if dissolved in a solvent), absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical sorbent).

    • Place all contaminated materials, including cleaning supplies and PPE, into a sealed and labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent or cleaning solution, and collect the decontamination materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Collect_Waste Collect 3-O-Methylquercetin Tetraacetate Waste PPE->Collect_Waste Label_Container Prepare Labeled Hazardous Waste Container Label_Container->Collect_Waste Seal_Container Securely Seal Container Collect_Waste->Seal_Container Store_Waste Store in Designated Hazardous Waste Area Seal_Container->Store_Waste Contact_EHS Contact EHS or Licensed Waste Contractor Store_Waste->Contact_EHS Transport Arrange for Professional Disposal Contact_EHS->Transport

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.